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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,6-dihydro-2H-pyran-3-ylboronic acid: A Versatile Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive overview of 5,6-dihydro-2H-pyran-3-ylboronic acid, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical structure, physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5,6-dihydro-2H-pyran-3-ylboronic acid, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Introduction: The Rise of Heterocyclic Boronic Acids in Drug Discovery

The landscape of medicinal chemistry has been profoundly shaped by the development of robust and versatile carbon-carbon bond-forming reactions. Among these, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a cornerstone technology.[1] This reaction's success is intrinsically linked to the availability and stability of a diverse array of boronic acids and their derivatives.

Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds.[2] The pyran moiety, a six-membered heterocycle containing an oxygen atom, is a common feature in many natural products and approved drugs, contributing to their pharmacological profiles.[2] Consequently, functionalized pyran derivatives, such as 5,6-dihydro-2H-pyran-3-ylboronic acid, are highly sought-after intermediates. The incorporation of a boronic acid group onto the dihydropyran ring creates a powerful synthetic handle for introducing this valuable motif into target molecules.

The increasing interest in boronic acids in drug discovery is not solely due to their synthetic utility. The boronic acid moiety itself can play a crucial role in biological activity, acting as a bioisostere for other functional groups or participating in key binding interactions with protein targets.[3] Several boronic acid-containing drugs have received FDA approval, highlighting the growing importance of this class of compounds in medicine.[4][5]

Unveiling the Chemical Identity of 5,6-dihydro-2H-pyran-3-ylboronic acid

A thorough understanding of a reagent's chemical and physical properties is paramount for its effective application in synthesis.

Chemical Structure and Nomenclature

The chemical structure of 5,6-dihydro-2H-pyran-3-ylboronic acid features a dihydropyran ring, which is a partially saturated six-membered heterocycle, with a boronic acid [-B(OH)2] substituent at the 3-position.

  • IUPAC Name: (5,6-dihydro-2H-pyran-3-yl)boronic acid[6]

  • Molecular Formula: C5H9BO3[6]

  • Molecular Weight: 127.94 g/mol [6]

Caption: Chemical structure of 5,6-dihydro-2H-pyran-3-ylboronic acid.

Physicochemical Properties

The physical and chemical characteristics of 5,6-dihydro-2H-pyran-3-ylboronic acid dictate its handling, storage, and reactivity.

PropertyValueSource
Physical Form Solid[7]
Molecular Formula C5H9BO3[6]
Molecular Weight 127.94 g/mol [6]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[7]

Boronic acids, in general, are susceptible to degradation through exposure to air and moisture.[8] Proper storage in a dry, inert atmosphere is crucial to maintain their integrity and reactivity.[8] They are also known to form cyclic trimers (boroxines) through dehydration, which can complicate characterization and reactivity.[9]

Synthesis of 5,6-dihydro-2H-pyran-3-ylboronic acid: A Methodological Overview

The synthesis of this key intermediate can be approached through several routes. A common strategy involves the borylation of a suitable dihydropyran precursor. One such precursor is 3-bromo-5,6-dihydro-2H-pyran-2-one, which can be synthesized from 5,6-dihydro-2H-pyran-2-one.[10] The latter can be prepared from vinylacetic acid and paraformaldehyde.[11]

A more direct approach to a related isomer, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, has been developed in a one-pot manner starting from 4-tetrahydropyranone.[12] This process involves the formation of a hydrazone, followed by elimination to form 4-bromo-3,6-dihydro-2H-pyran, which then undergoes a palladium-catalyzed borylation.[12] While this describes the synthesis of an isomer, similar principles can be applied to the synthesis of the 3-ylboronic acid derivative.

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible synthetic pathway to a dihydropyran boronic acid derivative, highlighting the key transformations.

Synthesis_Workflow start Starting Material (e.g., Dihydropyranone) step1 Halogenation start->step1 Br2 or NBS intermediate Halogenated Dihydropyran step1->intermediate step2 Miyaura Borylation intermediate->step2 Bis(pinacolato)diboron, Pd catalyst, Base product 5,6-dihydro-2H-pyran-3-ylboronic acid (or its ester) step2->product

Caption: Generalized synthetic workflow for a dihydropyran boronic acid.

The Synthetic Powerhouse: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 5,6-dihydro-2H-pyran-3-ylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the dihydropyran ring and a variety of organic electrophiles, most commonly aryl, heteroaryl, or vinyl halides and triflates.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, 5,6-dihydro-2H-pyran-3-ylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation coupled_intermediate R-Pd(II)-R' L_n (R' = dihydropyranyl) transmetalation->coupled_intermediate dihydropyran_boronic 5,6-dihydro-2H-pyran-3-yl-B(OH)2 + Base dihydropyran_boronic->transmetalation reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

The ability to readily introduce the 5,6-dihydro-2H-pyran motif is of significant interest to medicinal chemists. This scaffold can serve as a replacement for other saturated heterocycles like morpholine, potentially offering improved potency, selectivity, or pharmacokinetic properties.[13] For instance, the 3,6-dihydro-2H-pyran group has been successfully employed as a hinge-region binding motif in the development of potent and selective mTOR inhibitors.[13]

Practical Considerations: Handling and Storage

The stability and reactivity of boronic acids are highly dependent on their proper handling and storage.

  • Storage: 5,6-dihydro-2H-pyran-3-ylboronic acid should be stored in a cool, dry, and dark environment, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[7][8] This minimizes degradation from moisture and air.

  • Handling: When handling the solid, it is advisable to work in a glovebox or under a stream of inert gas to prevent prolonged exposure to the atmosphere. Use appropriate personal protective equipment, as boronic acids can be irritants.

  • Stability: While generally stable, some boronic acids can be sensitive to acidic or oxidative conditions.[9] It is also important to be aware of the potential for protodeboronation (loss of the boronic acid group) under certain reaction conditions, a common side reaction that can be minimized through careful optimization of the reaction parameters, such as the choice of base and solvent.[14]

Conclusion: A Valuable Tool for Molecular Innovation

5,6-dihydro-2H-pyran-3-ylboronic acid stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the dihydropyran scaffold, a privileged motif in medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with proper handling and storage, will enable researchers and drug development professionals to fully exploit the potential of this powerful synthetic tool in the quest for novel therapeutics.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemical Communications (RSC Publishing). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

  • PubChem. (5,6-Dihydro-2H-pyran-3-yl)boronic acid. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

  • ACS Publications. Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • HETEROCYCLES. DEVELOPMENT OF AN EFFICIENT PROCESS FOR 3,6-DIHYDRO-2H-PYRAN-4-BORONIC ACID PINACOL ESTER. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

  • PubMed. Design and discovery of boronic acid drugs. [Link]

  • PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

  • New Journal of Chemistry (RSC Publishing). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. [Link]

  • PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [Link]

  • ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]

  • A-Star Research. 5,6-Dihydro-2h-pyran-3-carboxylic acid. [Link]

  • NIST WebBook. 2H-Pyran-2-one, 5,6-dihydro-. [Link]

Sources

Exploratory

(5,6-Dihydro-2H-pyran-3-yl)boronic acid molecular weight and formula

Technical Whitepaper: (5,6-Dihydro-2H-pyran-3-yl)boronic Acid Subtitle: A Strategic Vinyl Boronate Building Block for Heterocyclic Medicinal Chemistry Executive Summary (5,6-Dihydro-2H-pyran-3-yl)boronic acid (CAS: 13465...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (5,6-Dihydro-2H-pyran-3-yl)boronic Acid

Subtitle: A Strategic Vinyl Boronate Building Block for Heterocyclic Medicinal Chemistry

Executive Summary

(5,6-Dihydro-2H-pyran-3-yl)boronic acid (CAS: 1346526-57-5) is a specialized organoboron reagent used primarily in the installation of the 5,6-dihydro-2H-pyran moiety via Suzuki-Miyaura cross-coupling.[1] As a vinyl boronic acid, it serves as a critical "masked" pharmacophore—offering a pathway to saturated tetrahydropyrans (THP) via hydrogenation or complex polyoxygenated motifs via oxidative functionalization. This guide details its physicochemical profile, synthetic routes, stability considerations, and application in high-value drug discovery workflows.

Part 1: Physicochemical Profile[2][3]

The following data establishes the core identity of the molecule. Researchers should note the distinction between the free acid and its more stable pinacol ester derivatives.

PropertySpecificationNotes
Chemical Name (5,6-Dihydro-2H-pyran-3-yl)boronic acidIUPAC Nomenclature
CAS Number 1346526-57-5 Specific to the free acid
Molecular Formula C₅H₉BO₃
Molecular Weight 127.93 g/mol Calculated based on standard atomic weights
Structure Cyclic vinyl boronic acidBoron attached at C3; Double bond at C3-C4
Physical State White to off-white solidHygroscopic; tends to form boroxine anhydrides
Solubility DMSO, Methanol, THFLimited solubility in non-polar solvents
pKa ~8.5 - 9.0Typical for cyclic vinyl boronic acids

Structural Analysis: The "5,6-dihydro-2H-pyran" nomenclature indicates saturation at the C5 and C6 positions, with the remaining double bond positioned between C3 and C4. The boronic acid functionality is substituted at the C3 position (vinyl carbon), making this an electron-rich alkenyl boronic acid.

Part 2: Synthetic Methodology

Synthesis of (5,6-dihydro-2H-pyran-3-yl)boronic acid typically proceeds via metal-halogen exchange of the corresponding vinyl bromide, followed by electrophilic trapping with a borate ester.

Core Protocol: Lithiation-Borylation Route

Prerequisites:

  • Precursor: 3-Bromo-5,6-dihydro-2H-pyran (Synthesized from 5,6-dihydro-2H-pyran-2-one or via bromination/elimination of DHP).

  • Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃), HCl (1M).

  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Ar/N₂).

Step-by-Step Workflow:

  • Cryogenic Lithiation:

    • Charge a flame-dried Schlenk flask with 3-bromo-5,6-dihydro-2H-pyran (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent decomposition of the vinyllithium species.

    • Stir for 30–60 minutes at -78°C to ensure complete lithium-halogen exchange.

  • Electrophilic Trapping:

    • Add Triisopropyl borate (1.2 equiv) dropwise to the lithiated intermediate.

    • Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours. This forms the intermediate lithium triisopropylborate salt.

  • Hydrolysis & Isolation:

    • Quench the reaction with 1M HCl (aqueous) until pH ~2–3.

    • Stir vigorously for 30 minutes to hydrolyze the borate ester to the free boronic acid.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from minimal acetonitrile or hexane/ether if necessary. Note that column chromatography can lead to protodeboronation; rapid filtration through a short silica plug is preferred if needed.

Visualized Synthesis Workflow

Synthesis cluster_0 Precursor Prep cluster_1 Lithiation (Low Temp) cluster_2 Boron Capture cluster_3 Workup Start 3-Bromo-5,6-dihydro- 2H-pyran Li_Int Vinyllithium Intermediate (-78°C) Start->Li_Int n-BuLi, THF -78°C Borate Triisopropyl Borate Complex Li_Int->Borate B(OiPr)3 Electrophilic Trap Product (5,6-Dihydro-2H-pyran-3-yl) boronic acid Borate->Product H3O+ Hydrolysis

Caption: Synthesis of (5,6-Dihydro-2H-pyran-3-yl)boronic acid via Lithium-Halogen Exchange.

Part 3: Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is the standard for introducing the dihydropyran ring into aryl or heteroaryl scaffolds. The resulting products are valuable in medicinal chemistry as they improve metabolic stability and solubility compared to phenyl rings.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly effective.

  • Base: Na₂CO₃ or K₃PO₄ (mild bases preferred to prevent decomposition).

  • Solvent: Dioxane/Water or DMF/Water mixtures.

Mechanism Specifics: The high electron density of the vinyl boronate accelerates transmetalation. However, protodeboronation (loss of B(OH)₂ replaced by H) is a competing side reaction, mitigated by using anhydrous conditions or increasing catalyst loading.

Downstream Functionalization

Once coupled, the 5,6-dihydro-2H-pyran ring serves as a versatile intermediate:

  • Hydrogenation (H₂/Pd-C): Yields the saturated tetrahydropyran (THP) ring.

  • Hydroboration-Oxidation: Regioselective hydration of the double bond to yield 3-hydroxytetrahydropyrans.

  • Epoxidation: Formation of the epoxide for nucleophilic ring-opening.

Suzuki Coupling Pathway Diagram

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd-Pyran) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) Boronic (5,6-Dihydro-2H-pyran-3-yl) boronic acid Base Base (OH-)

Caption: Catalytic cycle for the Suzuki coupling of (5,6-Dihydro-2H-pyran-3-yl)boronic acid.

Part 4: Handling & Stability

  • Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible upon exposure to water/base during reactions and does not affect stoichiometry significantly (calculate based on monomer MW).

  • Protodeboronation: Vinyl boronic acids are susceptible to C-B bond cleavage under acidic conditions or high heat.

    • Storage: Store at -20°C under Argon.

    • Usage: If the free acid degrades, conversion to the pinacol ester is recommended for long-term storage and easier purification.

References

  • PubChem. "(5,6-Dihydro-2H-pyran-3-yl)boronic acid (CID 66728296)." National Library of Medicine. Link

  • EnamineStore. "(5,6-Dihydro-2H-pyran-3-yl)boronic acid - Catalog EN300-761586." Enamine. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Organic Syntheses. "Preparation of 3-Bromo-2H-pyran-2-one and Related Dihydropyrans." Org.[2][3][4][5] Synth. 1999, 76, 71. Link

  • MDPI. "Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors." Molecules, 2022 (Describes use of 5,6-dihydro-2H-pyran-3-yl boronic acid in synthesis). Link

Sources

Foundational

Technical Deep Dive: Dihydropyran-3-yl vs. 4-yl Boronic Acids in Medicinal Chemistry

The following technical guide details the structural, mechanistic, and practical differences between dihydropyran-3-yl and 4-yl boronic acids (and their esters). Executive Summary In drug discovery, the tetrahydropyran (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and practical differences between dihydropyran-3-yl and 4-yl boronic acids (and their esters).

Executive Summary

In drug discovery, the tetrahydropyran (THP) ring is a critical pharmacophore, often serving as a polarity-tuning bioisostere for cyclohexyl or phenyl rings. These rings are typically installed via Suzuki-Miyaura coupling of dihydropyranyl boronates , followed by hydrogenation.

The choice between the 3-yl and 4-yl isomers dictates not only the spatial orientation of the substituent but also the chemical stability of the reagent and the stereochemical complexity of the final product.

  • 4-yl Isomer (3,6-dihydro-2H-pyran-4-yl): The industry standard. Highly stable, achiral precursor.

  • 3-yl Isomer (5,6-dihydro-2H-pyran-3-yl): The "chiral vector" alternative. Stable, but introduces stereocenters upon reduction.

  • Note on Nomenclature: Confusion often arises with enol ether isomers (e.g., 3,4-dihydro-2H-pyran-5-yl), which are chemically distinct and significantly less stable.

Structural Analysis & Numbering

Correct IUPAC numbering is vital to avoid purchasing or synthesizing the wrong regioisomer, particularly regarding the position of the double bond relative to the oxygen atom.

Feature4-yl Isomer (Standard) 3-yl Isomer (Standard) Unstable Variant (Enol Ether)
Common Name Dihydropyran-4-boronateDihydropyran-3-boronate5-borono-3,4-dihydro-2H-pyran
IUPAC Name 3,6-dihydro-2H-pyran-4-yl 5,6-dihydro-2H-pyran-3-yl 3,4-dihydro-2H-pyran-5-yl
Structure Double bond at C4–C5Double bond at C3–C4Double bond at C5–C6
Electronic Class Vinyl Boronate (Isolated)Vinyl Boronate (Allylic ether)Enol Ether Boronate
Stability High (Air/Moisture Stable)High (Air/Moisture Stable)Low (Acid/Moisture Sensitive)
Chirality (Post-Red) Achiral (Plane of symmetry)Chiral (Enantiomers possible)Chiral
Structural Visualization

G cluster_0 4-yl Isomer (Stable) cluster_1 3-yl Isomer (Stable) cluster_2 Enol Ether Variant (Unstable) A 3,6-dihydro-2H-pyran-4-yl-Bpin (Double bond isolated from Oxygen) B 5,6-dihydro-2H-pyran-3-yl-Bpin (Double bond at C3-C4) C 3,4-dihydro-2H-pyran-5-yl-Bpin (Double bond adjacent to Oxygen)

Caption: Structural distinction between the common stable isomers (4-yl, 3-yl) and the hydrolytically unstable enol ether variant.

Synthesis & Stability Profiles

3,6-Dihydro-2H-pyran-4-yl Boronic Acid Pinacol Ester

This is the most robust isomer. The double bond is isolated from the oxygen atom by methylene groups, preventing enol ether hydrolysis.

  • Synthesis: Prepared from commercially available 4-tetrahydropyranone .

    • Condensation with hydrazine to form the hydrazone.

    • Iodination/Bromination and elimination to form the vinyl halide.

    • Miyaura borylation (Pd-catalyzed) with

      
      .
      
  • Stability: Stable to silica gel chromatography and aqueous workups. Resistant to protodeboronation under standard Suzuki conditions (

    
    , 
    
    
    
    ).
5,6-Dihydro-2H-pyran-3-yl Boronic Acid Pinacol Ester

Used when a substituent is required at the meta-position relative to the oxygen.

  • Synthesis: Often accessed via ring-closing metathesis or from 3-tetrahydropyranone (less common starting material).

  • Stability: Generally stable. The double bond is allylic to the oxygen (C2-O-C6-C5-C4=C3), but not directly conjugated as an enol ether (O-C=C). It behaves as a standard vinyl boronate.

The "Trap": Enol Ether Boronates

Isomers such as 3,4-dihydro-2H-pyran-5-yl contain the


 motif.
  • Risk: These are electron-rich enol ethers. In the presence of aqueous acid (or even slightly acidic silica), they hydrolyze to the corresponding ketone/aldehyde, destroying the boronate.

  • Handling: Must be purified on basic alumina or treated with triethylamine-deactivated silica.

Reactivity Profile: Suzuki-Miyaura Coupling

Both the stable 3-yl and 4-yl isomers participate efficiently in Suzuki couplings. However, the downstream stereochemical implications differ.

Protocol: Standard Cross-Coupling

This protocol applies to both 3,6-dihydro-4-yl and 5,6-dihydro-3-yl isomers.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous for sensitive substrates).

  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Charge: Combine Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), and Base in the reaction vial.

  • Degas: Purge with

    
     or Argon for 5 minutes (Critical to prevent homocoupling).
    
  • Catalyst: Add Pd catalyst under inert flow.

  • Heat: Stir at

    
     for 2–16 hours.
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hex/EtOAc).

Post-Coupling Transformations (Hydrogenation)
  • From 4-yl: Hydrogenation (

    
    , Pd/C) yields the 4-substituted tetrahydropyran . This molecule possesses a plane of symmetry (
    
    
    
    ) passing through O and C4. It is achiral .
  • From 3-yl: Hydrogenation yields the 3-substituted tetrahydropyran . This molecule lacks a plane of symmetry. It is chiral and will exist as a racemate unless an asymmetric hydrogenation catalyst is used or the starting material was chiral.

Comparative Data Summary

Parameter4-yl Isomer 3-yl Isomer
CAS Number (Pin Ester) 287944-16-51346526-57-5
Commercial Availability High (Bulk commodity)Moderate (Specialty reagent)
Protodeboronation Risk LowLow to Moderate
Product Symmetry Achiral (

)
Chiral (

)
Key Application Bioisostere for Phenyl/CyclohexylFine-tuning vector orientation

Decision Logic for Researchers

Use the following logic flow to select the appropriate reagent for your SAR (Structure-Activity Relationship) study.

DecisionTree Start Target: Install THP Ring Orientation Required Vector Orientation? Start->Orientation Para Para-like / Linear (Bioisostere for Phenyl) Orientation->Para Meta Meta-like / Kinked (Explore 3D space) Orientation->Meta Use4 Use 3,6-dihydro-2H-pyran-4-yl (CAS 287944-16-5) Para->Use4 Use3 Use 5,6-dihydro-2H-pyran-3-yl (CAS 1346526-57-5) Meta->Use3 Outcome4 Result: Achiral THP (Simplified Analysis) Use4->Outcome4 Outcome3 Result: Chiral THP (Requires Chiral HPLC/SFC) Use3->Outcome3

Caption: Decision matrix for selecting the appropriate dihydropyranyl boronate based on medicinal chemistry design goals.

References

  • Preparation of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

    • Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Heterocycles, 2015, 91(8), 1653.
  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. J. Am. Chem. Soc., 2016, 138(29), 9145–9157.
  • General Reactivity of Vinyl Boronates

    • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chem. Rev., 1995, 95(7), 2457–2483.

Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki-Miyaura Coupling with (5,6-Dihydro-2H-pyran-3-yl)boronic acid

Introduction: Bridging Complexity with a Privileged Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Complexity with a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, provides an unparalleled tool for constructing complex molecular architectures from organoboranes and organic halides or triflates.[1][3] Its impact is particularly profound in medicinal chemistry, where the precise assembly of molecular fragments is paramount to the development of novel therapeutics.

This guide focuses on a specific, high-value application of this reaction: the coupling of (5,6-Dihydro-2H-pyran-3-yl)boronic acid and its derivatives. The dihydropyran motif is not merely another heterocyclic building block; it is a "privileged scaffold" frequently found in a diverse array of natural products and bioactive molecules.[4] Its inherent structural features, including conformational flexibility and the presence of stereocenters, enable specific and potent interactions with biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Mastering the incorporation of this scaffold via Suzuki-Miyaura coupling is a critical skill for researchers in drug discovery and development, enabling the synthesis of novel compounds with significant therapeutic potential.[5][7][8]

Section 1: The Catalytic Heart of the Reaction

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This is often the rate-determining step of the reaction and results in a Pd(II) complex.[10] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf > Cl.[10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the dihydropyran moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the two organic partners (the dihydropyran and the group from the organic halide) coupling together and eliminating from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pdi R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pdi Oxidative Addition pdii R¹-Pd(II)L_n-R² (Transmetalated Complex) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product R¹-R² (Coupled Product) reagents R¹-X (Aryl/Vinyl Halide) boronic R²-B(OH)₂ (Dihydropyran Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Reaction Components: A Deeper Dive

The success of coupling (5,6-Dihydro-2H-pyran-3-yl)boronic acid hinges on the judicious selection of four key components:

  • The Boron Reagent: While the boronic acid can be used, it is often more practical and stable to use its pinacol ester derivative, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester .[12][13] This ester is less prone to protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source, reducing yield.[14][15]

  • The Palladium Catalyst & Ligand: The choice of catalyst and its associated ligand is critical.

    • Precatalysts: Common sources are Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. These Pd(II) sources are reduced in situ to the active Pd(0) species.[1]

    • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with vinyl boronic acids, electron-rich and bulky phosphine ligands are often beneficial.[1] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective, especially for less reactive coupling partners like aryl chlorides.[11][16][17]

  • The Base: The base is not merely an additive; it is essential for activating the boronic acid.[11] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF). The choice can be substrate-dependent, and screening may be necessary. For base-sensitive substrates, weaker bases like KF may be employed.[11]

  • The Solvent System: Aprotic polar solvents are standard. A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with a small amount of water is very common.[1] The water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex.

Section 2: General Protocol for Suzuki-Miyaura Coupling

This section provides a robust, field-proven protocol for the coupling of an aryl bromide with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.

Materials and Reagents
Reagent/MaterialPurposeNotes
Aryl Bromide (Ar-Br)ElectrophileEnsure high purity.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol esterNucleophileCommercially available; store under inert gas.[12]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst1-5 mol % loading is typical.
Base (e.g., K₂CO₃)Boronic acid activatorUse anhydrous powder, finely ground for better solubility.
1,4-Dioxane / Water (e.g., 4:1 v/v)SolventUse anhydrous, degassed solvent to prevent catalyst deactivation.
Round-bottom flask, CondenserReaction VesselFlame-dried under vacuum to remove moisture.
Magnetic stirrer, Heating mantleAgitation and Temperature Control---
Argon or Nitrogen lineInert AtmosphereEssential to prevent oxidation of the Pd(0) catalyst.
Ethyl acetate, BrineExtraction and WorkupReagent grade.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent---
Silica GelChromatographic Purification---
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add a degassed solution of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol %) in one portion. Immediately reseal the flask and purge with inert gas for another 2-3 minutes while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL), then dry over anhydrous sodium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Section 3: Troubleshooting and Optimization

Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Poor quality or decomposed boronic ester. 3. Insufficiently active catalyst/ligand system for the substrate. 4. Low reaction temperature or time.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. 2. Use fresh, high-purity boronic ester. Consider re-purifying if necessary. 3. Screen different ligands (e.g., Buchwald-type) or a more active precatalyst.[1][18] 4. Increase temperature or extend reaction time.
Protodeboronation 1. Presence of acidic protons or excess water. 2. Boronic ester is inherently unstable under reaction conditions. 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is dry. 2. Use a milder base (e.g., KF) or switch to a different boron derivative like an MIDA boronate or trifluoroborate salt.[11][18] 3. Optimize for the shortest possible reaction time.
Homocoupling of Boronic Ester Presence of Pd(II) species and oxygen in the reaction mixture.[1]Improve degassing procedures to minimize oxygen. Ensure the precatalyst is fully reduced to Pd(0).
Dehalogenation of Starting Material 1. The base or solvent (if protic) is acting as a hydride source. 2. High reaction temperatures.[19]1. Switch to a non-protic solvent and a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[19] 2. Attempt the reaction at a lower temperature with a more active catalyst.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story so Far And Perspectives (Part 1): Action in Ion Channels and GPCRs. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 10). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Retrieved from [Link]

  • ACS Publications. (2017, September 1). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • (n.d.). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Request PDF. Retrieved from [Link]

Sources

Application

Strategic Introduction of the Dihydropyran Moiety: From Protecting Groups to Pharmacophore Scaffolds

Topic: Reagents for Introducing Dihydropyran Moiety in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Abstract The 3,4-dihydro-2H-pyran (DHP) moiety occupies a dual role in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Introducing Dihydropyran Moiety in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Abstract

The 3,4-dihydro-2H-pyran (DHP) moiety occupies a dual role in modern medicinal chemistry. It serves primarily as a robust, low-cost protecting group for alcohols (forming tetrahydropyranyl, or THP, ethers) and secondarily as a versatile scaffold for diversity-oriented synthesis via Hetero-Diels-Alder (HDA) reactions. This guide provides a technical analysis of the reagents required for both applications, distinguishing between "brute force" acid catalysis and precision enantioselective synthesis.

Part 1: The Protecting Group Strategy (THP Ether Formation)

The formation of THP ethers is the most frequent application of DHP. It masks hydroxyl groups, rendering them inert to bases, Grignard reagents, hydrides, and alkylating agents.

Mechanistic Causality

The reaction is an electrophilic addition. The reagent (acid catalyst) protonates the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic species is trapped by the alcohol (nucleophile).

Key Insight: The reaction creates a new stereocenter at the anomeric position (C2). Consequently, protecting a chiral alcohol results in a mixture of diastereomers. This often complicates NMR interpretation (signal doubling) but is generally irrelevant if the group is removed later.

Reagent Decision Matrix

Selection of the catalyst is dictated by the substrate's acid sensitivity.

ReagentSelection Start Substrate Analysis AcidStable Acid Stable? Start->AcidStable PTSA Reagent: p-TsOH (Standard, Fast) AcidStable->PTSA Yes Sensitive Acid Sensitive? (e.g., Epoxides, Acetals) AcidStable->Sensitive No PPTS Reagent: PPTS (Buffered, Mild) Sensitive->PPTS Moderate HyperSensitive Hyper-Sensitive? Sensitive->HyperSensitive High Iodine Reagent: Iodine (I2) (Neutral/Green) HyperSensitive->Iodine

Figure 1: Decision matrix for selecting the appropriate catalyst for THP protection.

Protocol A: The "Gold Standard" (PPTS Catalysis)

Pyridinium p-toluenesulfonate (PPTS) is preferred over p-TsOH for complex medicinal intermediates because it is less acidic, minimizing side reactions like DHP polymerization or migration of existing protecting groups.

Reagents:

  • Substrate (Alcohol)[1]

  • 3,4-Dihydro-2H-pyran (DHP) [1.5 equiv][2]

  • PPTS [0.1 equiv]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under Argon.

  • Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add PPTS (0.1 mmol, 25 mg) followed by DHP (1.5 mmol, 137 µL).

    • Note: If the substrate is a solid, ensure full dissolution before adding DHP to prevent heterogeneous kinetics.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC.

    • QC Check: The product will appear as two spots (diastereomers) on silica TLC. Do not mistake this for impurity.

  • Quench (Critical): Dilute with Et2O and wash immediately with half-saturated NaHCO3.

    • Why? PPTS is acidic. Concentrating the reaction mixture without neutralization can hydrolyze the newly formed THP ether.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: The "Green" Alternative (Iodine Catalysis)

For substrates sensitive to even mild acids (e.g., those containing silyl ethers or trityl groups), molecular iodine acts as a mild, neutral Lewis acid catalyst.

Reagents:

  • Substrate (Alcohol)[1]

  • DHP [1.2 equiv]

  • Iodine (I2) [0.05 equiv]

  • DCM or CH3CN

Step-by-Step Methodology:

  • Dissolution: Dissolve alcohol (1.0 mmol) and DHP (1.2 mmol) in DCM (5 mL).

  • Catalysis: Add Iodine (0.05 mmol, 12 mg). The solution may darken slightly.

  • Reaction: Stir at RT. Reactions are typically faster than PPTS (often < 1 hour).

  • Quench: Add 10% aqueous Na2S2O3 (Sodium Thiosulfate) until the iodine color disappears.

  • Workup: Extract with DCM, wash with water, dry, and concentrate.

Part 2: The Scaffold Strategy (De Novo Synthesis)

When the dihydropyran ring is the target pharmacophore rather than a protecting group, simple acid-catalyzed addition is insufficient due to lack of stereocontrol. Instead, the Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction is utilized.[3]

Mechanistic Logic

In IED-HDA, an electron-deficient heterodiene (e.g.,


-unsaturated carbonyl) reacts with an electron-rich dienophile (e.g., vinyl ether). To achieve enantioselectivity—crucial for drug candidates—chiral Lewis Acid catalysts are employed.

HDA_Mechanism Cat Chiral Catalyst (Cu-Box Complex) Coord Coordination Complex (Activated Diene) Cat->Coord Diene Heterodiene (Electron Deficient) Diene->Coord TS Endo-Transition State (Stereocontrolled) Coord->TS + Dienophile Dienophile Dienophile (Electron Rich) Dienophile->TS Product Chiral Dihydropyran (>90% ee) TS->Product Cyclization Product->Cat Catalyst Turnover

Figure 2: Catalytic cycle for Enantioselective Hetero-Diels-Alder reaction.

Protocol C: Enantioselective Synthesis (Cu-Box Catalysis)

This protocol uses a Copper(II)-Bis(oxazoline) complex to catalyze the reaction between an


-ketoester and a vinyl ether, yielding a chiral dihydropyran.

Reagents:

  • Catalyst: Cu(OTf)2 (0.1 equiv) + (S,S)-tert-butyl-bis(oxazoline) ligand (0.11 equiv).

  • Heterodiene: Ethyl (E)-2-oxo-4-phenylbut-3-enoate.

  • Dienophile: Ethyl vinyl ether.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf)2 and the chiral bis(oxazoline) ligand in anhydrous toluene. Stir for 1 hour at RT to form the active green/blue complex.

  • Activation: Add the heterodiene (1.0 equiv) to the catalyst solution. Stir for 15 minutes. The Lewis acid coordinates to the 1,4-dicarbonyl system, lowering the LUMO energy.

  • Cycloaddition: Cool to 0°C (or lower for higher ee). Add ethyl vinyl ether (2.0 equiv) slowly.

  • Monitoring: Stir until the heterodiene is consumed (TLC).

  • Purification: Filter through a short plug of silica gel to remove the copper catalyst. Concentrate and purify via flash chromatography.

    • Result: This typically yields the endo-dihydropyran with >90% ee and >10:1 diastereomeric ratio (dr).

Part 3: Data & Troubleshooting

Stability Profile of THP Ethers

Understanding the stability window is vital for multi-step synthesis planning.

Reagent ClassExampleStabilityNotes
Bases NaOH, KOH, NaHStable Excellent for base-mediated alkylations.
Nucleophiles BuLi, GrignardsStable Compatible with C-C bond formation.
Oxidants Jones, PCCStable Generally stable, but avoid highly acidic oxidants.
Reductants LiAlH4, NaBH4Stable Inert to hydride reduction.
Acids HCl, AcOH, TFAUnstable Cleaves rapidly to regenerate alcohol.
Lewis Acids BF3·OEt2, TiCl4Unstable Can cause ring opening or polymerization.
Troubleshooting Guide

Issue 1: Polymerization of DHP

  • Symptom:[4][5] Reaction mixture becomes viscous; yield is low.

  • Cause: Acid catalyst is too strong or temperature is too high.

  • Fix: Switch from p-TsOH to PPTS. Add DHP slowly at 0°C.

Issue 2: Hydrolysis during Workup

  • Symptom:[4][5] Product disappears after column chromatography; starting material reappears.

  • Cause: Silica gel is slightly acidic.

  • Fix: Add 1% Triethylamine (Et3N) to the chromatography eluent to buffer the silica.

Issue 3: NMR Complexity (Diastereomers)

  • Symptom:[4][5] 13C NMR shows pairs of peaks for every carbon.

  • Cause: The acetal center (C2) is chiral.

  • Fix: Do not attempt to separate diastereomers if the group is temporary. If characterization is required, report them as a mixture or deprotect a small aliquot to confirm the core structure.

References

  • Standard Protection (PPTS): Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Iodine Catalysis: Kumar, H. M. S., Reddy, B. V. S., Reddy, E. J., & Yadav, J. S. (1999). Iodine as a mild and efficient catalyst for the tetrahydropyranylation of alcohols. Chemistry Letters, 28(9), 857-858.

  • HDA Synthesis (Cu-Box): Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649.

  • General Review: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Method

Application Note: Standard Protocols for Vinyl Boronic Acid Coupling Reactions

Introduction & Scope The Suzuki-Miyaura cross-coupling of vinyl boronic acids with aryl/vinyl halides is a cornerstone method for synthesizing styrenes and conjugated dienes. However, unlike their aryl counterparts, viny...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The Suzuki-Miyaura cross-coupling of vinyl boronic acids with aryl/vinyl halides is a cornerstone method for synthesizing styrenes and conjugated dienes. However, unlike their aryl counterparts, vinyl boronic acids present a unique stability paradox . While they are electronically activated for transmetallation, they are kinetically prone to protodeboronation and polymerization under standard basic conditions.

This guide moves beyond generic "Suzuki conditions" to provide a mechanism-driven approach. We focus on two distinct protocols:

  • Protocol A (The Workhorse): A robust system for stable substrates using Pd(dppf)Cl₂.[1]

  • Protocol B (The Specialist): A rapid-initiation system using Buchwald G3/G4 precatalysts for sterically hindered or unstable vinyl species.

Mechanistic Underpinnings & Critical Failures

To troubleshoot this reaction, one must understand the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

The Stereochemical Imperative

A critical advantage of the Suzuki vinyl coupling is stereoretention .

  • Oxidative Addition: Proceeds with retention of configuration (for vinyl halides).[2]

  • Transmetallation: Occurs with retention of configuration at the vinyl boron center.

  • Reductive Elimination: Retains the geometry of the coupled bond.[3]

  • Result: An

    
    -vinyl boronic acid coupled with an aryl halide yields an 
    
    
    
    -styrene derivative.
The Protodeboronation Trap

Vinyl boronic acids are susceptible to base-catalyzed hydrolysis. The mechanism typically involves the formation of a boronate "ate" complex (the species required for transmetallation), which then undergoes protonolysis by water or solvent protons before it can transmetallate to Palladium.

Key Insight: The rate of transmetallation (


) must exceed the rate of protodeboronation (

).

VinylSuzukiMechanism Start Vinyl Boronic Acid (R-B(OH)2) Boronate Boronate 'Ate' Complex [R-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Transmetal Transmetallation Boronate->Transmetal Productive Pathway (Fast with specialized ligands) SideProduct Protodeboronation (R-H + B(OH)3) Boronate->SideProduct Destructive Pathway (Promoted by high T, slow Pd cycle) Pd_II L-Pd(II)-Ar-X Pd_II->Transmetal Product Coupled Product (Ar-R) Transmetal->Product Reductive Elimination

Figure 1: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Strategic Parameter Selection

ParameterRecommendationScientific Rationale
Solvent THF/H₂O (9:1) or Dioxane/H₂O (4:1) Water is required to form the active boronate species. However, excess water increases protodeboronation. A 9:1 ratio is the "sweet spot" for solubility and reactivity.
Base Cs₂CO₃ or K₃PO₄ Strong alkoxides (NaOtBu) often trigger rapid decomposition of vinyl species. Carbonates and phosphates provide a "buffered" basicity sufficient for activation but mild enough to preserve the substrate.
Catalyst Pd(dppf)Cl₂ (Standard) XPhos Pd G3 (Advanced)Pd(dppf)Cl₂: Large bite angle of dppf promotes reductive elimination. XPhos Pd G3: Bulky biaryl phosphine promotes rapid oxidative addition and protects the Pd center, allowing reaction at lower temperatures (RT to 40°C).
Stoichiometry 1.2 - 1.5 equiv Boronic AcidExcess vinyl boronic acid is required to account for the inevitable % lost to protodeboronation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Stable aryl halides coupled with standard vinyl boronic acids where steric hindrance is low.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Vinyl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂[1][4][5]·CH₂Cl₂ (3-5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: THF/Water (9:1)[6]

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with THF and Water. Sparge with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add Aryl Halide, Vinyl Boronic Acid, Cs₂CO₃, and Pd(dppf)Cl₂ to the vial.

  • Sealing: Cap the vial with a PTFE-lined septum crimp cap. Purge the headspace with inert gas for 2 minutes.

  • Reaction: Heat the block to 60–80°C . Stir vigorously (800+ RPM).

    • Note: Vinyl couplings are often faster than aryl-aryl. Check LCMS at 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Caution: Styrene derivatives can polymerize on silica. Add 1% Et₃N to the eluent if the product is acid-sensitive.

Protocol B: The "Advanced" Method (Buchwald XPhos G3)

Best for: Unstable vinyl boronic acids, heteroaryl chlorides, or sterically hindered systems.

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Vinyl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • K₃PO₄ (0.5 M aqueous solution) (2.0 equiv)

  • Solvent: THF (degassed)

Step-by-Step:

  • Preparation: This protocol uses a biphasic system which is remarkably gentle.

  • Loading: In a nitrogen-filled glovebox or under active Argon flow, add the Aryl Halide, Vinyl Boronic Acid, and XPhos Pd G3 to a vial.

  • Solvent Addition: Add degassed THF.

  • Activation: Add the 0.5 M K₃PO₄ aqueous solution via syringe.

  • Reaction: Stir at Room Temperature to 40°C .

    • Why? The G3 precatalyst activates almost instantly upon base contact. The low temperature prevents the thermal decomposition of the vinyl boronic acid.

  • Monitoring: Monitor by TLC/LCMS. Reaction is often complete in <1 hour.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield + De-boronated Vinyl (Gas evolution) Protodeboronation is faster than Transmetallation.1. Switch to Protocol B (Lower Temp). 2. Use a Vinyl MIDA Boronate or Vinyl Trifluoroborate (more stable surrogates).
Homocoupling of Aryl Halide Oxygen presence or disproportionation.1. Rigorous degassing (Freeze-Pump-Thaw). 2. Switch solvent to Toluene/Water to reduce O₂ solubility.
No Reaction (SM Recovery) Catalyst poisoning or poor initiation.1. Ensure Pd(dppf)Cl₂ is red/orange (not black). 2. Switch to XPhos Pd G3 or SPhos Pd G3.
Isomerization (E to Z mixture)

-Hydride elimination / Re-insertion.
1. Use a bidentate ligand (dppf) to enforce cis-geometry at Pd. 2. Avoid prolonged heating after conversion is complete.
Workflow Decision Tree

OptimizationFlow Input Substrate Analysis Stable Stable Vinyl Acid Standard Aryl Halide Input->Stable Unstable Unstable/Volatile Vinyl Hindered/Heteroaryl Input->Unstable ProtoA Protocol A: Pd(dppf)Cl2, Cs2CO3 60-80°C Stable->ProtoA ProtoB Protocol B: XPhos Pd G3, K3PO4 RT - 40°C Unstable->ProtoB Alt Switch Reagent: Use Vinyl MIDA or Vinyl BF3K ProtoB->Alt If decomp persists

Figure 2: Decision matrix for selecting the appropriate catalytic system.

References

  • Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Journal of the Chemical Society, Chemical Communications, 1979 , 866–867. Link

  • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[7] Journal of the American Chemical Society, 2016 , 138, 9145–9157. Link

  • Bruno, N. C.; et al. "Buchwald Precatalysts: Rapid Initiation and High Activity." Chemical Science, 2013 , 4, 916-920. Link

  • Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry, 2002 , 67, 8424–8429. Link

  • Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007 , 129, 3358-3369. Link

Sources

Application

Application Note: Catalyst Selection &amp; Protocol for (5,6-Dihydro-2H-pyran-3-yl)boronic Acid Coupling

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of (5,6-Dihydro-2H-pyran-3-yl)boronic acid (and its pinacol ester). It moves beyond generic "Suzuki cond...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of (5,6-Dihydro-2H-pyran-3-yl)boronic acid (and its pinacol ester). It moves beyond generic "Suzuki conditions" to address the specific electronic and steric nuances of this cyclic vinyl boronate.

Executive Summary

(5,6-Dihydro-2H-pyran-3-yl)boronic acid (CAS 1268520-04-2 for the acid; pinacol esters are often preferred) acts as a versatile vinyl donor for introducing the dihydropyran moiety. Unlike stable aryl boronic acids, this substrate presents two specific failure modes: protodeboronation (loss of the boron group) and double-bond migration (isomerization to the thermodynamically stable enol ether).

Successful coupling requires a catalyst system that facilitates rapid transmetallation at moderate temperatures (<80°C) to outcompete these side reactions. This guide prioritizes Pd(dppf)Cl₂ as the robust "workhorse" catalyst, with Buchwald Precatalysts (XPhos Pd G3) recommended for deactivated aryl chlorides.

Mechanistic Insight & Catalyst Selection

The Substrate Challenge

The (5,6-dihydro-2H-pyran-3-yl) moiety contains a double bond at the C3–C4 position.

  • Isomerization Risk: Under harsh basic conditions or high heat, the double bond can migrate to the C5–C6 position (forming the enol ether, 3,4-dihydro-2H-pyran), which is electronically distinct and may not couple or will yield the wrong isomer.

  • Protodeboronation: Vinyl boronates are susceptible to protonolysis of the C–B bond, particularly in the presence of water and strong base, generating the volatile 5,6-dihydro-2H-pyran byproduct.

Catalyst Decision Matrix

The choice of ligand dictates the rate of oxidative addition (OA) and transmetallation (TM).

Catalyst SystemLigand ClassRecommended ForProsCons
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate FerrocenylStandard Aryl Bromides/Iodides Large bite angle speeds up reductive elimination; robust to air/moisture.Moderate activity on aryl chlorides.
XPhos Pd G3/G4 Dialkylbiaryl PhosphineAryl Chlorides / Steric Bulk Extremely fast OA; forms active monoligated Pd(0) species; works at lower temps.More expensive; scavenging residual Pd can be difficult.
Pd(PPh₃)₄ Monodentate PhosphineLegacy Protocols Inexpensive; widely available.Air sensitive; slow OA; requires higher temps (reflux) which risks isomerization.
Pd-PEPPSI-IPr NHC (Carbene)Difficult Heterocycles High stability; excellent for electron-deficient partners.Strong binding can make product purification harder.
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic protodeboronation pathway.

CatalyticCycle Start Pd(II) Precatalyst ActivePd Active Pd(0)L Start->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Determining for Vinyl B) OxAdd->TransMet Prod Coupled Product (3-Aryl-dihydropyran) TransMet->Prod Reductive Elimination Prod->ActivePd Regeneration Substrate (5,6-Dihydro-2H-pyran-3-yl) Boronic Acid Substrate->TransMet + Base Protodeb Protodeboronation (Byproduct) Substrate->Protodeb H2O / High Temp Isomer Isomerization (Enol Ether) Substrate->Isomer Strong Base / Time

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and substrate degradation.

Optimized Reaction Conditions

To minimize side reactions, "mild but active" is the guiding principle.

Base Selection
  • Preferred: K₂CO₃ or Cs₂CO₃ . These weak-to-moderate bases activate the boronic acid without promoting rapid isomerization.

  • Avoid: NaOH or KOtBu (too strong/nucleophilic) and organic amines (often inhibit Pd via coordination).

Solvent Systems
  • Gold Standard: 1,4-Dioxane / Water (4:1) . The water is essential for the boronic acid activation mechanism, but excess water promotes protodeboronation.

  • Alternative: DMF (anhydrous) with Cs₂CO₃ is useful if the electrophile is water-sensitive, but reaction rates may be slower.

Standardized Protocol (Aryl Bromide Coupling)

Objective: Coupling of 4-bromoanisole with (5,6-dihydro-2H-pyran-3-yl)boronic acid pinacol ester.

Materials
  • Aryl Bromide (1.0 equiv)

  • (5,6-Dihydro-2H-pyran-3-yl)boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide, Boronate Ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Note: Monitor by TLC/LCMS at 2 hours. Most vinyl couplings complete within 4-6 hours. Avoid overnight heating if possible to reduce isomerization.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • QC Check: Verify the position of the double bond by ¹H NMR. The olefinic proton at C4 typically appears as a triplet or multiplet around 6.0–6.5 ppm, distinct from the enol ether signals.

Troubleshooting & Decision Tree

If the standard protocol fails, use this logic flow to diagnose the issue.

Troubleshooting Start Reaction Failed? CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronate Consumed? CheckSM->CheckBoron No (SM remains) Isom Isomerization to Enol Ether CheckSM->Isom Yes (SM gone) OxAddFail Oxidative Addition Failure CheckBoron->OxAddFail No (Boron remains) Proto Protodeboronation Occurred CheckBoron->Proto Yes (Boron gone) Soln1 Switch to XPhos Pd G3 or Pd-PEPPSI OxAddFail->Soln1 Soln2 1. Lower Temp (60°C) 2. Increase Boronate (1.5 eq) 3. Use Anhydrous DMF/Cs2CO3 Proto->Soln2 Soln3 Reduce Base Strength (Use K3PO4) Shorten Reaction Time Isom->Soln3

Figure 2: Troubleshooting decision tree for vinyl boronate coupling failures.

References

  • Miyaura, N.; Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A.; Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction". Accounts of Chemical Research, 36(4), 269–280. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling". Organic Syntheses, 81, 89. Link

Sources

Method

synthesis of bioactive heterocycles containing dihydropyran rings

Executive Summary The dihydropyran (DHP) moiety is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in diverse bioactive natural products (e.g., polyketides, marine macrolides) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydropyran (DHP) moiety is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in diverse bioactive natural products (e.g., polyketides, marine macrolides) and synthetic therapeutics.[1] Its partial saturation offers a unique geometric constraint that positions substituents in specific vectors, critical for binding to enzymes such as acetylcholinesterase (AChE) and various kinase targets in oncology.

This guide moves beyond textbook definitions to provide three field-validated protocols for constructing DHP rings. We prioritize methods that offer stereochemical control , atom economy , and scalability .

Strategic Retrosynthesis

To access the DHP core, we employ three distinct strategic disconnections. The choice of method depends strictly on the desired substitution pattern and stereochemistry.

Retrosynthesis Target Target: Bioactive Dihydropyran (DHP) HDA Method A: Hetero-Diels-Alder (Inverse Electron Demand) Target: Chiral, Enantioenriched DHPs Target->HDA Disconnect C2-C3 & C6-O Prins Method B: Silyl-Prins Cyclization Target: cis-2,6-Disubstituted DHPs Target->Prins Disconnect C2-C3 MCR Method C: Multicomponent Reaction Target: Fused Dihydropyrano-pyrazoles Target->MCR One-Pot Assembly

Figure 1: Strategic disconnection of the dihydropyran core. Select Method A for high enantioselectivity, Method B for specific diastereocontrol (cis-2,6), and Method C for rapid library generation.

Application Note A: Enantioselective Hetero-Diels-Alder (HDA)

Objective: Synthesis of enantioenriched dihydropyrans via Inverse Electron Demand HDA. Mechanism: The reaction involves an electron-deficient heterodiene (α,β-unsaturated carbonyl) and an electron-rich dienophile (vinyl ether), catalyzed by a chiral Lewis Acid (Cu(II)-bis(oxazoline)).

mechanistic Insight

The Cu(II) catalyst coordinates bidentately to the 1,3-dicarbonyl system of the heterodiene, lowering the LUMO energy. The large tert-butyl groups on the bis(oxazoline) ligand create a chiral pocket, shielding one face of the diene and forcing the vinyl ether to approach from the open face (typically endo-selective).

HDA_Mechanism Step1 Cu(II)-BOX Complex + Heterodiene Step2 Activated Chiral Complex Step1->Step2 Coordination Step3 Vinyl Ether Attack (Endo-TS) Step2->Step3 LUMO Lowering Product Chiral Dihydropyran (>90% ee) Step3->Product Cyclization

Figure 2: Mechanistic flow of the Cu(II)-catalyzed HDA reaction.

Experimental Protocol

Reagents:

  • Cu(OTf)₂ (Catalyst precursor)

  • (S,S)-tert-Butyl-bis(oxazoline) (Ligand)

  • Ethyl 2-oxo-4-phenyl-3-butenoate (Heterodiene)

  • Ethyl vinyl ether (Dienophile)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (0.05 mmol, 5 mol%) and the (S,S)-ligand (0.055 mmol) in anhydrous DCM (2 mL). Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complex formation.

  • Substrate Addition: Cool the mixture to -78°C. Add the heterodiene (1.0 mmol) dissolved in DCM. Stir for 15 minutes to ensure coordination.

  • Cycloaddition: Add ethyl vinyl ether (2.0 mmol, 2 equiv) dropwise.

  • Reaction Monitoring: Maintain at -78°C for 12-24 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the yellow heterodiene spot.

  • Quench & Purification: Filter the cold mixture directly through a small plug of silica gel to remove the copper catalyst. Concentrate the filtrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Critical Parameter: The temperature must be strictly maintained at -78°C to maximize enantioselectivity (ee). Higher temperatures significantly erode ee values.

Application Note B: Stereoselective Silyl-Prins Cyclization

Objective: Synthesis of cis-2,6-disubstituted dihydropyrans. Rationale: Traditional Prins reactions often yield mixtures.[1] Using a vinylsilyl alcohol directs the reaction. The silicon atom stabilizes the β-cation (β-silicon effect) and directs the elimination to form the double bond specifically within the ring, preventing exocyclic alkene formation.

Protocol

Reagents:

  • Aldehyde (e.g., Benzaldehyde)[2][3][4]

  • (Z)-3-Trimethylsilyl-but-2-en-1-ol (Homoallylic silyl alcohol)

  • TMSOTf (Trimethylsilyl triflate) - Lewis Acid

  • DCM (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a dried flask with the aldehyde (1.0 mmol) and the silyl alcohol (1.2 mmol) in DCM (5 mL) at -78°C.

  • Initiation: Add TMSOTf (1.1 mmol) dropwise. The reaction is extremely fast due to the highly reactive oxocarbenium intermediate.

  • Cyclization: Allow to warm to 0°C over 1 hour. The silyl group directs the nucleophilic attack and subsequent elimination.

  • Quench: Add saturated aqueous NaHCO₃. Vigorous stirring is required to break the emulsion.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography.

Validation: The cis-2,6 stereochemistry is confirmed by ¹H NMR NOESY experiments showing correlation between the H2 and H6 protons.

Application Note C: Green Multicomponent Assembly (MCR)

Objective: Rapid synthesis of dihydropyrano[2,3-c]pyrazoles (Anticancer scaffolds). Context: This is a "One-Pot, Four-Component" reaction ideal for generating diversity libraries for High-Throughput Screening (HTS).

Experimental Protocol

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2][5]

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF₄)

  • Solvent: Water:Ethanol (1:[4]1) or Solvent-free (if using Ionic Liquid)[2][3]

Step-by-Step Workflow:

  • Pyrazolone Formation (In-situ): Mix ethyl acetoacetate and hydrazine hydrate. Stir for 5-10 mins. A white precipitate (pyrazolone) may form.

  • Cascade Assembly: Add the aldehyde, malononitrile, and catalyst (L-Proline) to the same vessel.

  • Reflux: Heat the mixture at 80°C (reflux) for 30-60 minutes.

  • Precipitation: Cool the reaction to room temperature. The product often precipitates out as a solid.

  • Purification: Simple filtration and washing with cold ethanol/water. Recrystallization from ethanol yields analytical grade material (often >90% yield).

Why this works: The reaction proceeds via a Knoevenagel condensation (Aldehyde + Malononitrile) followed by a Michael addition of the pyrazolone and subsequent cyclization.

Data Summary & Bioactivity Correlation

The following table summarizes the utility of each method based on recent Structure-Activity Relationship (SAR) studies.

MethodKey IntermediateStereocontrolPrimary Bioactive ApplicationTypical Yield
HDA (Inverse) Heterodiene (LUMOlow)High (Enantio)Antibiotics: Synthesis of deoxy-sugar moieties in macrolides.75-92%
Silyl-Prins Oxocarbenium IonHigh (cis-2,6)Neuroprotection: AChE inhibitors (Alzheimer's research).65-85%
MCR (4-Comp) Knoevenagel AdductLow/RacemicOncology: Cytotoxic agents (Hsp90 inhibitors, Kinase inhibitors).85-98%
Bioactivity Pathway Visualization

The dihydropyran scaffold acts as a rigid linker, orienting pharmacophores to interact with specific protein residues.

Bioactivity DHP Dihydropyran Scaffold Mech1 Hydrophobic interaction with Trp279 (PAS) DHP->Mech1 Mech2 Hydrogen bonding via C3-substituents DHP->Mech2 Target1 Target: Acetylcholinesterase (Alzheimer's) Target2 Target: Tubulin/Kinases (Cancer) Mech1->Target1 Mech2->Target2

Figure 3: Pharmacological engagement of DHP derivatives.

References

  • Evans, D. A., et al. (1999). Enantioselective Synthesis of Dihydropyrans.[6][7] Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.[7] Link

  • Yadav, J. S., et al. (2008).[8] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis. Link

  • Dobbs, A. P., et al. (2005). The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. Chemical Communications. Link

  • Bhat, S. A., et al. (2021). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules. Link

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing (5,6-Dihydro-2H-pyran-3-yl)boronic Acid

[1] Case Ticket #56DHP-Protodeb Status: Open Priority: Critical Subject: Prevention of Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic The Iss...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Ticket #56DHP-Protodeb

Status: Open Priority: Critical Subject: Prevention of Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: You are likely observing low yields of your desired coupled product and a significant accumulation of 5,6-dihydro-2H-pyran (the hydrodeboronated byproduct). This is a classic "race condition" failure.

The Chemistry: (5,6-Dihydro-2H-pyran-3-yl)boronic acid is a vinyl boronic acid . Unlike aryl boronic acids, vinyl species are electron-rich.[1] In the presence of the bases required for Suzuki coupling (hydroxides, carbonates), the boron center forms a tetrahedral boronate "ate" complex.[1] This anionic species increases the nucleophilicity of the


-carbon (C3), making it highly susceptible to protonation by water or protic solvents [1].

Once protonated, the C-B bond cleaves, destroying your reagent before the Palladium catalyst can transmetallate.[1]

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation_Mechanism BoronicAcid (5,6-Dihydro-2H-pyran-3-yl) Boronic Acid AteComplex Tetrahedral Boronate 'Ate' Complex BoronicAcid->AteComplex + Base Base Base (OH- / CO3 2-) Base->AteComplex Transmetallation Pd(II)-Ar Species (Transmetallation) AteComplex->Transmetallation Pathway A: Desired (Must be Fast) Protonation Protonation by H2O/ROH (Alpha-Carbon Attack) AteComplex->Protonation Pathway B: Parasitic (Background Reaction) Product Coupled Product Transmetallation->Product Reductive Elimination Decomp 5,6-Dihydro-2H-pyran (Protodeboronation) Protonation->Decomp C-B Bond Cleavage

Figure 1: The Kinetic Competition.[1] Pathway A (Green) must outcompete Pathway B (Red).[1] If the catalyst is slow or the proton source is abundant, Pathway B wins.[1]

Troubleshooting Protocols

Do not blindly increase temperature; this often accelerates protodeboronation more than transmetallation. Follow these protocols in order.

Protocol A: The "Anhydrous" Switch (First Line of Defense)

Standard Suzuki conditions (DME/Water/Na2CO3) are often fatal for this substrate because water acts as the proton source for decomposition.

The Fix: Switch to anhydrous fluoride-activated coupling [2].

ParameterStandard (Avoid)Optimized (Recommended)Reason
Base

/

CsF (Cesium Fluoride) or

(Anhydrous)
Fluoride activates boron without high pH; Anhydrous phosphate minimizes proton sources.[1]
Solvent DME/H2O, Dioxane/H2OTHF (Anhydrous) or Dioxane (Dry) Eliminates the primary proton donor (water).[1]
Catalyst


or Pd-XPhos G3
Faster transmetallation is required to beat decomposition.[1]
Temp 80-100°C60-70°C Lower temperature favors kinetic stability of the boronate.

Step-by-Step:

  • Dry all glassware and stir bars in an oven.

  • Add Aryl Halide (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and CsF (2.0-3.0 equiv) to the vial.

  • Add Catalyst (e.g.,

    
    , 5 mol%).[1]
    
  • Seal and purge with Argon/Nitrogen (3x cycles).

  • Inject anhydrous THF (0.1 - 0.2 M concentration).

  • Heat to 60°C. Monitor by LCMS at 1 hour.

Protocol B: The MIDA Boronate "Slow Release" (Gold Standard)

If Protocol A fails, the boronic acid is too unstable in its free form. You must use a MIDA (N-methyliminodiacetic acid) boronate .[1]

Why it works: The MIDA ligand locks the boron in an sp3 hybridized state, rendering it immune to protodeboronation. Under specific hydrolytic conditions, the active boronic acid is released slowly.[2] The concentration of free boronic acid never gets high enough to fuel the second-order decomposition pathways, yet is sufficient for the catalyst to grab it [3].

The MIDA Workflow:

  • Synthesize/Buy: (5,6-Dihydro-2H-pyran-3-yl) MIDA boronate.

  • Solvent System: THF:Water (10:1). Note: Water is necessary here to hydrolyze the MIDA, but the ratio is controlled.

  • Base:

    
     (3.0 equiv). This specific base provides the exact pH required for the slow hydrolysis of MIDA boronates.
    
  • Catalyst: Pd-XPhos G3 or Pd(OAc)2/SPhos (2nd Generation Buchwald Precatalysts are preferred).[1]

Experimental Procedure:

"To a vial containing the Aryl Halide (1.0 equiv), Pyran-MIDA boronate (1.5 equiv), and


 (3.0 equiv), add Pd-XPhos G3 (2-5 mol%). Purge with inert gas. Add THF and degassed water (10:1 ratio). Heat to 60°C with vigorous stirring."
Protocol C: Catalyst Overdrive (Rapid Transmetallation)

If you cannot use MIDA boronates, you must make the catalytic cycle faster than the decomposition.[1]

The Logic: Protodeboronation is a background reaction with a fixed rate constant (


).[1] Transmetallation depends on catalyst concentration and activity (

).[1] Increasing

or

shifts the balance.[1]
  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos .[1] These facilitate rapid oxidative addition and, crucially, rapid transmetallation with hindered or unstable boronates.[1]

  • Loading: Increase Pd loading to 5-10 mol%.

  • Additives: Addition of CuCl (1.0 equiv) can sometimes stabilize the transmetallation step via a Cu-intermediate, though this is substrate-dependent [4].

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Optimization_Tree Start Start: Low Yield / High De-boronation CheckBase Are you using Aqueous Carbonate? Start->CheckBase SwitchBase Switch to Anhydrous CsF/THF or K3PO4/Dioxane CheckBase->SwitchBase Yes CheckMIDA Is the Boronic Acid commercially available as MIDA? CheckBase->CheckMIDA No (Already Anhydrous) SwitchBase->CheckMIDA Still failing? UseMIDA USE MIDA PROTOCOL (Slow Release: K3PO4 / THF:H2O) CheckMIDA->UseMIDA Yes SynthesizeMIDA Synthesize MIDA Boronate (Worth the effort for scale-up) CheckMIDA->SynthesizeMIDA No, but can make CatalystOpt Optimize Catalyst System (Pd-G3-XPhos + High Loading) CheckMIDA->CatalystOpt No, must use acid

Figure 2: Strategic Decision Tree for troubleshooting unstable vinyl boronates.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester (BPin) instead of the Boronic Acid? A: Yes, BPin esters are generally more stable to storage, but under the reaction conditions, they must often hydrolyze to the acid or form the same "ate" complex to transmetallate. While BPin is better than the free acid, the MIDA boronate is superior for preventing protodeboronation because it controls the concentration of the reactive species.

Q: Why do I see homocoupling of my aryl halide? A: This indicates the boronic acid decomposed before it could react. The Pd(II)-Aryl species sat waiting for a transmetallation partner that never arrived, eventually undergoing disproportionation or reduction.[1] This confirms protodeboronation is your root cause.

Q: Does pH matter? A: Absolutely. The rate of protodeboronation for heteroaryl and vinyl boronates is pH-dependent.[3] For many systems, the "danger zone" is pH 9-12 (common for Carbonate bases).[1] Using


 (buffered around pH 11.5 but with different kinetics) or non-basic activation (Fluoride) helps bypass the specific pH window where decomposition is fastest [1].[1]
References
  • Cox, P. A., et al. (2016).[1][3][4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1][4] [1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.[1]

  • Sandrock, D. L., Jean-Gérard, L., Chen, C.-Y., Bahnck, K. B., & Molander, G. A. (2010).[1] Stereoselective Synthesis of Trisubstituted Vinylarenes via Suzuki–Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates. Journal of the American Chemical Society, 132(49), 17108–17110.[1]

Sources

Optimization

Catalysis Technical Support Center: Suzuki-Miyaura Coupling

Topic: Minimizing Homocoupling Side Reactions Ticket ID: SUZ-HC-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Reactions Ticket ID: SUZ-HC-001 Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Catalysis Support Hub.

You are likely here because your LCMS trace shows a significant presence of a symmetrical biaryl impurity (


 or 

) instead of your desired cross-coupled product (

).

In Suzuki-Miyaura coupling, homocoupling is not just a nuisance; it is a mechanistic warning light. It indicates that your catalytic cycle is being hijacked by either environmental contaminants (Oxygen) or kinetic imbalances (Ligand/Base issues) .

This guide is structured to help you diagnose which homocoupling you have, understand why it is forming, and implement a self-validating protocol to stop it.

Module 1: Diagnosis – Which Dimer Do You Have?

Before optimizing, you must identify the side reaction. Use this diagnostic matrix to interpret your LCMS data.

Observation (LCMS)DiagnosisRoot Cause
Mass =

Boronic Acid (

) -

Oxidative Homocoupling Oxygen Ingress. Dissolved

is oxidizing the catalyst, creating a "short-circuit" in the cycle.
Mass =

Aryl Halide (

) -

Reductive Homocoupling Ligand/Stoichiometry. Slow transmetallation or ligand scrambling (disproportionation).
Mass = Aryl Halide (

) + H
Dehalogenation Hydride Source. Alcohol solvents or excessive heating causing

-hydride elimination.
Module 2: The Oxygen Problem (Oxidative Homocoupling)

The Issue: This is the most common failure mode. If you see the boronic acid dimer, your reaction is not inert. The Mechanism: Under standard conditions, Pd(0) should undergo oxidative addition with your aryl halide.[1][2] However, dissolved oxygen reacts with Pd(0) faster than many aryl halides, forming a peroxo-palladium(II) species. This species acts as a pseudo-electrophile, reacting with two equivalents of your boronic acid to release the homodimer and regenerate Pd(0).

Visualizing the "Oxygen Trap"

The following diagram illustrates how Oxygen hijacks the Pd(0) species, bypassing the Aryl Halide entirely.

OxygenTrap Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex [Ar-Pd-X] Pd0->OxAdd Normal Path Peroxo Peroxo-Pd(II) Species [L-Pd-O-O-H] Pd0->Peroxo Oxidation by O2 ArX Aryl Halide (Ar-X) ArX->OxAdd CrossProduct Desired Product (Ar-Ar') OxAdd->CrossProduct + Boronic Acid (Transmetallation) O2 Dissolved Oxygen (O2) O2->Peroxo HomoProduct Homocoupling Product (Ar'-Ar') Peroxo->HomoProduct Consumes Boronic Acid Boronic Boronic Acid (2 Equiv) HomoProduct->Pd0 Regenerates Pd(0)

Caption: The "Oxygen Trap" (Red) competes with the productive Oxidative Addition (Green). Note that the cycle regenerates Pd(0), making oxygen catalytic in its destruction.

Troubleshooting Protocol: The "Gold Standard" Degassing

Balloon purging is often insufficient for sensitive reactions. Use Subsurface Sparging .[3][4]

  • Setup: Equip your reaction vessel with a septum. Insert a long needle connected to an inert gas line (Argon preferred over

    
     due to density) directly into the solvent. Insert a short vent needle.
    
  • The Sparge: Bubble gas vigorously through the solvent for 15–30 minutes (for volumes < 50 mL).

    • Why? This actively displaces dissolved oxygen, whereas headspace purging relies on slow diffusion.

  • The Seal: Remove the vent needle first, then the gas inlet needle, to leave the vessel under positive pressure.

  • Validation: If the boronic acid dimer persists, add 10 mol% Potassium Formate . This acts as a sacrificial reductant, returning oxidized Pd(II) to Pd(0) before it can homocouple [1].

Module 3: The Halide Problem (Reductive Homocoupling)

The Issue: You see the dimer of your aryl halide (


). This suggests "scrambling" or disproportionation.
The Mechanism: 
If the transmetallation step is slow (due to low base activity or steric bulk), the oxidative addition intermediate (

) accumulates. Two of these species can disproportionate to form

and

, leading to the homodimer upon reductive elimination.
Troubleshooting Protocol: Ligand & Stoichiometry

Q: Which ligand are you using?

  • Triphenylphosphine (

    
    ):  Common, but prone to scrambling.
    
  • The Fix: Switch to a bulky, electron-rich ligand like SPhos , XPhos , or

    
     .
    
    • Causality: Bulky ligands increase the energy barrier for the formation of dimeric Palladium species (bridging halides) that lead to scrambling. They also accelerate reductive elimination of the cross product, leaving less time for side reactions [2].

Q: What is your Halide:Boronic Acid ratio?

  • The Fix: Ensure a slight excess of Boronic Acid (1.2 – 1.5 equiv).

    • Causality: High concentrations of Boronic Acid (activated by base) drive the Transmetallation step, consuming the

      
       species before it can find another Pd molecule to disproportionate with.
      
Module 4: Base & Solvent Optimization

The base is not just a proton scavenger; it activates the boronate. If this activation is too slow, the catalyst stalls and dies (or homocouples).

BaseCharacteristicsRecommendation

/

Standard, mild.Start here. Effective for most substrates. Requires water (solvent/co-solvent) for solubility.

Higher solubility in organics.Use if your substrate is water-sensitive or if using anhydrous conditions (suspended base).

/

Fluoride-mediated.[5]Use for unstable boronic acids. Fluoride activates the boron without high basicity, preventing protodeboronation (a side reaction often confused with homocoupling) [3].

Solvent Tip: If using carbonate bases, ensure a biphasic mixture (e.g., Toluene/Water or DMF/Water) is vigorously stirred. Mass transfer limitations can mimic "slow reaction" kinetics, leading to catalyst decomposition.

Module 5: Frequently Asked Questions (FAQs)

Q: I am using a glovebox, but I still see oxidative homocoupling. How? A: Check your solvents. Anhydrous solvents from a keg system can still contain trace oxygen. Furthermore, some commercial boronic acids are contaminated with their own peroxides or dimers upon storage. Recrystallize your boronic acid or wash with hexanes if the impurity is suspected in the starting material.

Q: Can I use "Palladium Black" to fix this? A: Surprisingly, yes. Some industrial protocols use Pd black or Pd/C because the heterogeneous surface kinetics are different. However, for homogeneous coupling, adding a reducing agent (like the Potassium Formate mentioned in Module 2) is more controllable [1].

Q: My aryl halide is an iodide, and I see significant homocoupling. Why? A: Aryl Iodides are very reactive in oxidative addition. This leads to a rapid buildup of


. If the transmetallation is not equally fast, the "waiting" Pd species will disproportionate.
  • Action: Switch to the Aryl Bromide to balance the rates, or use "Slow Addition" of the Aryl Iodide via syringe pump to keep the concentration of

    
     low.
    
References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source:Organic Process Research & Development (ACS) URL:[Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Source:Journal of Organic Chemistry URL:[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Source:Catalysis Science & Technology (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Unstable Vinyl Boronic Acids

Welcome to the technical support center for the purification of unstable vinyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable vinyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Vinyl boronic acids are notoriously susceptible to decomposition pathways such as protodeboronation and polymerization, and their polarity can make standard chromatographic purification problematic. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.

Question 1: My vinyl boronic acid is decomposing on my silica gel column. I see significant streaking and low recovery. What is happening and what can I do?

Answer:

This is a very common issue. Standard silica gel is acidic and possesses surface silanol groups that can strongly interact with the Lewis acidic boronic acid moiety.[1][2] This interaction can lead to several problems:

  • Irreversible Adsorption: The boronic acid sticks to the column and cannot be eluted, resulting in low recovery.[1]

  • Catalyzed Decomposition: The acidic nature of the silica can promote protodeboronation, cleaving the C-B bond.[3]

  • Streaking/Tailing: Strong, non-ideal interactions cause the compound to elute slowly and over many fractions, leading to poor separation.[1]

Solutions & Scientific Rationale:

  • Modify the Stationary Phase: Instead of abandoning chromatography, you can modify the silica gel to passivate the active sites.

    • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic esters and acids.[4][5] The added boric acid likely competes for the active sites on the silica, allowing your compound to elute more cleanly.

    • Triethylamine Wash: Adding a small amount of triethylamine (~1%) to your eluent can neutralize the acidic sites on the silica gel. Be mindful that this will make your mobile phase basic and may alter the elution profile of other components.

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a viable alternative to silica gel.[2][6] For boronic acids and their esters, neutral or basic alumina is often preferred to avoid acidic degradation.[7] Boronate esters, in particular, have been successfully purified using neutral alumina with non-polar eluents like hexane.[2]

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. While some boronic acids still exhibit poor peak shape, it can be effective, especially for more non-polar vinyl boronic acid derivatives.[1] Method development often involves screening mobile phases at both high and low pH to optimize retention and separation.

Question 2: I suspect my vinyl boronic acid is undergoing protodeboronation during my aqueous workup. How can I confirm this and prevent it?

Answer:

Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, leading to the loss of your desired product.[8] While vinyl boronic acids are generally reported to undergo protodeboronation very slowly, the rate is highly dependent on pH.[9]

Confirmation: The primary byproduct of protodeboronation will be the corresponding alkene (the vinyl group without the B(OH)₂). You can detect this byproduct using techniques like ¹H NMR (looking for the disappearance of the vinyl proton signal adjacent to the boron and the appearance of a new vinyl proton signal) or GC-MS.

Prevention Strategies:

  • pH Control: The stability of boronic acids is pH-dependent. While the specifics can vary, maintaining a neutral to slightly basic pH during extractions is often a good starting point. A detailed study on various boronic acids, including vinyl boronic acids, showed they undergo very slow protodeboronation, with half-lives greater than a week even at pH 12 and 70 °C.[9] This suggests that standard basic washes (e.g., with NaHCO₃ or dilute NaOH) during workup should be well-tolerated. Avoid strongly acidic conditions for extended periods unless your specific compound is known to be stable.

  • Acid-Base Extraction Protocol: This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Extract with a mild aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer.[10]

    • Separate the layers. The organic layer contains neutral impurities.

    • Carefully acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of ~2-4, causing the purified boronic acid to precipitate or allowing it to be extracted back into an organic solvent.

    • Collect the purified product by filtration or extraction.

Question 3: My product is an intractable oil, and I'm observing polymerization during purification and storage. What are my options?

Answer:

The vinyl group makes these compounds susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[11] This is a significant challenge, especially during purification steps that involve heating.

Solutions & Scientific Rationale:

  • Use a Polymerization Inhibitor: During synthesis, workup, and purification, the addition of a radical inhibitor can be highly effective. Common choices include:

    • Hydroquinone

    • Butylated hydroxytoluene (BHT)

    • Phenothiazine

    • 4-Hydroxy-TEMPO (Inhibitor 701) [12] A small amount of an inhibitor can be added to the crude product before attempting purification and to the final product for storage.[13]

  • Derivatization to a Stable, Crystalline Solid: This is often the most robust strategy. By converting the unstable vinyl boronic acid into a more stable derivative, you can often facilitate purification by crystallization or chromatography and mitigate polymerization.

    • Formation of Diethanolamine (DEA) Adducts: Reacting the crude vinyl boronic acid with diethanolamine often produces a stable, crystalline solid that can be easily purified by recrystallization.[9][14][15] These adducts, known as DABO boronates, are air-stable and can be stored for extended periods.[16]

    • Conversion to a Pinacol Ester: Reacting the vinyl boronic acid with pinacol protects the boronic acid moiety.[4] Vinyl boronate pinacol esters are generally more stable to air and chromatography than the free acids.[3] They can often be purified by distillation or chromatography on neutral alumina or boric acid-treated silica gel.[2][5]

Detailed Experimental Protocols

Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is ideal for stabilizing the vinyl boronic acid and enabling purification by crystallization.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude vinyl boronic acid in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask open to the air at room temperature.[14][17]

    • Add diethanolamine (1.0-1.1 equivalents) to the solution and stir.

    • A white precipitate of the DEA adduct (DABO boronate) should form, often within minutes to a few hours.[14][17]

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold solvent (the same used for the reaction) to remove soluble impurities.

    • If needed, the crude solid can be further purified by recrystallization. Common solvents for recrystallizing boronic acid derivatives include ethanol, or mixtures like hexanes/ethyl acetate.[2][9] For the DEA adduct, triturating the solid with ethyl acetate can be effective for removing excess diethanolamine.[14]

  • Liberation of the Free Boronic Acid (if required):

    • Suspend the purified DEA adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl).[17]

    • Stir vigorously for 20-30 minutes. The DEA will be protonated and move into the aqueous layer, releasing the free vinyl boronic acid into the organic layer.

    • Separate the layers, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified vinyl boronic acid.

Protocol 2: Purification via Pinacol Ester Formation and Deprotection

This two-stage approach involves protecting the unstable acid as a more robust ester for purification, followed by deprotection.

Step-by-Step Methodology:

  • Esterification (Protection):

    • In a round-bottom flask, combine the crude vinyl boronic acid (1.0 equiv), pinacol (1.0 equiv), and a drying agent like anhydrous magnesium sulfate (1.5 equiv).[18]

    • Add a suitable solvent such as diethyl ether or THF.[18]

    • Stir the suspension at room temperature for 24 hours.

    • Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purification of the Pinacol Ester:

    • The crude vinyl boronate pinacol ester can now be purified. As it is more stable, it is more amenable to:

      • Flash Chromatography: Use neutral alumina or boric acid-impregnated silica gel.[2][5] Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).

      • Distillation: If the ester is sufficiently volatile.

  • Hydrolysis (Deprotection):

    • Deprotection of pinacol esters can be challenging.[3] A common mild method is a two-step process via the trifluoroborate salt.

    • Step A (Trifluoroborate formation): React the purified pinacol ester with an excess of potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. The potassium vinyltrifluoroborate salt will precipitate and can be collected by filtration.[8]

    • Step B (Hydrolysis): Treat the trifluoroborate salt with an inorganic base or with trimethylsilyl chloride (TMSCl) and water to afford the pure vinyl boronic acid.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf-life of a vinyl boronic acid? A1: This is highly dependent on the specific structure and purity. As free acids, they can be prone to forming cyclic anhydrides (boroxines) and polymerization.[3] For long-term storage, it is highly recommended to convert them to more stable derivatives like pinacol esters or diethanolamine (DABO) adducts, which can be stable for extended periods at room temperature.[14][16]

Q2: Can I use an acid/base extraction if my molecule has other acidic or basic functional groups? A2: This complicates the purification. If your molecule has another acidic group (e.g., a carboxylic acid or phenol), it will also be extracted into the basic aqueous layer. Similarly, a basic group (e.g., an amine) may cause your entire molecule to be soluble in the acidic aqueous phase during the final step. In these cases, derivatization (Protocol 1 or 2) or chromatography on a modified/alternative stationary phase is a much better strategy.

Q3: Are there any scavenger resins that can remove boronic acid impurities? A3: Yes, scavenger resins functionalized with diol or diethanolamine (DEAM) groups are effective.[18] You can stir the crude reaction mixture with the resin, which will covalently bind the boronic acid impurity. The resin is then simply filtered off. This is particularly useful if your desired product is sensitive to aqueous workups.

Data Summary Table

Purification MethodKey Parameters & ConsiderationsBest ForPotential Downsides
Acid-Base Extraction Use mild base (1M NaOH/K₂CO₃) for extraction; mild acid (1M HCl) for liberation.Removing neutral impurities.Not suitable for molecules with other acid/base functional groups.
DEA Adduct Formation 1.1 eq. DEA in Et₂O or DCM at RT.[17]Unstable/oily boronic acids; enables purification by crystallization.Requires an additional deprotection step if the free acid is needed.
Pinacol Ester Formation 1.0 eq. pinacol, MgSO₄, Et₂O at RT.[18]Stabilizing the boronic acid for chromatography or distillation.Deprotection can be harsh or require multiple steps.[3]
Alumina Chromatography Neutral or basic alumina is preferred.[7]Boronate esters and less polar boronic acids.Can cause decomposition of some sensitive compounds.[7]
Boric Acid-Treated Silica Suppresses over-adsorption of boronic acids/esters.[5]Improving recovery and peak shape in silica gel chromatography.May have lower resolution than standard silica gel.
Reversed-Phase (C18) HPLC Mobile phase often contains MeCN/water with acid (formic/phosphoric).[19]Analytical separation; purification of more non-polar derivatives.On-column hydrolysis is possible; not ideal for large-scale purification.[20]

Purification Workflow Diagram

This diagram outlines a decision-making process for selecting an appropriate purification strategy for your unstable vinyl boronic acid.

Purification_Workflow start Crude Vinyl Boronic Acid check_stability Initial Stability Assessment: - Prone to polymerization? - Oily or solid? start->check_stability add_inhibitor Add Polymerization Inhibitor (e.g., BHT, Hydroquinone) check_stability->add_inhibitor Yes (Polymerization) is_solid Is the crude product a handleable solid? check_stability->is_solid No add_inhibitor->is_solid try_recrystallization Attempt Direct Recrystallization/ Trituration is_solid->try_recrystallization Yes check_impurities What is the nature of impurities? is_solid->check_impurities No (Oily) is_pure Product Pure? try_recrystallization->is_pure is_pure->check_impurities No final_product Pure Vinyl Boronic Acid is_pure->final_product Yes derivatize_strategy Pursue Derivatization Strategy dea_adduct Form Diethanolamine (DEA) Adduct (DABO Boronate) derivatize_strategy->dea_adduct pinacol_ester Form Pinacol Ester derivatize_strategy->pinacol_ester crystallize_dea Crystallize/Triturate DEA Adduct dea_adduct->crystallize_dea liberate_acid_dea Liberate Free Acid (if needed) crystallize_dea->liberate_acid_dea liberate_acid_dea->final_product purify_ester Purify Pinacol Ester: - Alumina Chromatography - Boric Acid-Silica - Distillation pinacol_ester->purify_ester deprotect_ester Deprotect Ester (e.g., via trifluoroborate) purify_ester->deprotect_ester deprotect_ester->final_product check_impurities->derivatize_strategy Complex Mixture/ Decomposition Issues neutral_impurities Acid-Base Extraction check_impurities->neutral_impurities Mainly Neutral acidic_basic_impurities Alternative Chromatography: - Neutral Alumina - Boric Acid-Treated Silica - Reversed-Phase (C18) check_impurities->acidic_basic_impurities Acidic/Basic neutral_impurities->final_product acidic_basic_impurities->final_product

Caption: Decision workflow for vinyl boronic acid purification.

References

  • University of Melbourne. (n.d.). Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. Find an Expert. Retrieved February 12, 2026, from [Link]

  • Sun, J., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry, 76(9), 3571–3575. Available from: [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Retrieved February 12, 2026, from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available from: [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Retrieved February 12, 2026, from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

  • Vedejs, E., & Chapman, R. W. (1994). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. The Journal of Organic Chemistry, 59(21), 6037-6040. Available from: [Link]

  • Chemistry Stack Exchange. (2022). Challenging purification of organoboronic acids. Retrieved February 12, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Deprotection of pinacolyl boronate esters by transesterification with polystyrene–boronic acid. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved February 12, 2026, from [Link]

  • Hitosugi, S., Isobe, Y., & Isobe, M. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available from: [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved February 12, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2279-2282. Available from: [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Boronic Esters. Retrieved February 12, 2026, from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2020). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2002). Polymerization inhibitor for vinyl-containing materials.
  • Liskon Biological. (n.d.). A Brief Discussion on Polymerization Inhibitors. Retrieved February 12, 2026, from [Link]

  • Biotage. (n.d.). Polymer-Bound Diethanolamine PS-DEAM. Retrieved February 12, 2026, from [Link]

  • Google Patents. (1972). Diethanolamine boric esters rust inhibitors.
  • ResearchGate. (2024). How to purify boronate esters? Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). MIDA Boronates. Retrieved February 12, 2026, from [Link]

  • Reddit. (2019). Boronic acid pinacol ester deprotection. r/chemistry. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2007). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved February 12, 2026, from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Vinyl boronate polymers with dynamic exchange properties. Polymer Chemistry. Retrieved February 12, 2026, from [Link]

  • PubMed. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2020). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Base and Solvent for Dihydropyran Boronic Acid Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihydropyran boronic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihydropyran boronic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from fundamental principles to practical troubleshooting.

Frequently Asked Questions (FAQs): The "Why" Behind Your Reaction

This section addresses the fundamental principles governing the choice of base and solvent in the Suzuki-Miyaura coupling. Understanding these concepts is the first step toward rational optimization and troubleshooting.

Q1: Why is a base absolutely required for the Suzuki-Miyaura coupling to proceed?

A base is a non-negotiable component of the Suzuki-Miyaura catalytic cycle; its primary role is to activate the boronic acid for the crucial transmetalation step.[1][2] Organoboronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more electron-rich and nucleophilic "ate" complex, typically a trihydroxyborate anion [R-B(OH)₃]⁻.[3][4] This activation enhances the polarization of the organic group on the boron atom, making it easier to transfer to the palladium(II) center during transmetalation.[1][3][4]

There are two predominant mechanistic proposals for this activation[5]:

  • The Boronate Pathway: The base directly reacts with the boronic acid to form the boronate anion, which then engages with the palladium-halide complex.[5]

  • The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) first coordinates to the palladium(II) complex. This palladium-hydroxide species then reacts with the neutral boronic acid.[5]

Regardless of the precise pathway, the presence of a base is essential to overcome the energy barrier of the transmetalation step.[3][4]

Q2: My reaction is sluggish. Can I just use a stronger base to speed it up?

While tempting, using a stronger base is not always the best solution and can introduce new problems. The choice of base strength must be carefully balanced with the stability of your substrates and intermediates.

  • Benefits of Stronger Bases: For sterically hindered or electron-rich substrates, a stronger base like potassium tert-butoxide (KOtBu) can indeed accelerate the reaction and improve yields where weaker bases like sodium carbonate (Na₂CO₃) fail.[6] This is because a stronger base more effectively generates the reactive boronate species.[6]

  • Risks of Stronger Bases: Dihydropyran moieties and other functional groups on your molecules may be sensitive to strong bases, leading to decomposition or undesired side reactions. Furthermore, very strong bases can promote the decomposition (protodeboronation) of the sensitive dihydropyran boronic acid itself, especially at elevated temperatures.[7][8]

  • The Cation Effect: The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can also influence reaction rates, possibly through a templating effect that facilitates the interaction between the boronate and the palladium complex.[6]

Q3: What does the solvent actually do? Is it just to dissolve everything?

The solvent's role extends far beyond simply dissolving the reactants. It is an active participant that can influence catalyst stability, reagent reactivity, and even reaction selectivity.[9][10]

  • Solubility and Phase Transfer: A primary function is to create a homogenous reaction phase or a well-mixed biphasic system.[11] In many Suzuki couplings, a mixture of an organic solvent (like dioxane, toluene, or THF) and water is used.[11] The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and helps form the active boronate species.[11]

  • Stabilization: Solvents can coordinate with and stabilize the palladium catalyst and other reactive intermediates, preventing decomposition.[9]

  • Influence on Selectivity: In complex molecules with multiple potential reaction sites, the choice of solvent can dramatically alter the selectivity. For example, polar aprotic solvents like DMF or MeCN can favor coupling at a C-OTf bond, whereas nonpolar solvents like THF or toluene, or protic solvents like isopropanol, may favor coupling at a C-Cl bond on the same molecule.[10]

  • Modulating Reactivity: The solvent system affects the solubility and activity of the base, which in turn impacts the overall reaction rate.[9]

Q4: What is protodeboronation and why is it a major concern for dihydropyran boronic acids?

Protodeboronation is a detrimental side reaction where the carbon-boron bond of the organoboronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[7] Heteroaryl boronic acids, especially those with nitrogen or oxygen atoms like dihydropyran, are particularly susceptible to this process.[7][8]

This unwanted reaction is often accelerated by:

  • High temperatures

  • Prolonged reaction times

  • The presence of excess water

  • Harsh (highly acidic or basic) conditions

Because dihydropyran boronic acids can be unstable, minimizing protodeboronation is a key goal during optimization.[8] Using boronate esters (e.g., pinacol esters) or other stable boronic acid surrogates can be an effective strategy to mitigate this issue.[5][8] These more stable precursors slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8]

Troubleshooting Guide: From Low Yield to Success

This section provides direct answers and actionable steps for specific problems encountered during your experiments.

Problem: My reaction gives very low or no yield of the desired product.

This is the most common issue. A systematic approach is needed to identify the root cause.

G start Low / No Yield reagents Step 1: Verify Reagents start->reagents degas Step 2: Check Degassing & Inert Atmosphere reagents->degas Reagents OK sub1 Boronic acid purity? (check for protodeboronation) Halide purity? Base finely powdered & dry? reagents->sub1 conditions Step 3: Evaluate Base & Solvent degas->conditions Atmosphere OK sub2 Did you sparge solvents? (Freeze-Pump-Thaw is best) Is the reaction truly under N2/Ar? (Oxygen can kill the catalyst) degas->sub2 catalyst Step 4: Assess Catalyst System conditions->catalyst System OK sub3 Is the base soluble? (Try a different solvent system) Is the base strong enough? (e.g., K2CO3 -> K3PO4 -> Cs2CO3) conditions->sub3 temp_time Step 5: Modify Temperature & Time catalyst->temp_time Catalyst OK sub4 Is the ligand appropriate? (Try a Buchwald ligand) Is the Pd source active? (Use a fresh bottle or precatalyst) catalyst->sub4 success Reaction Optimized temp_time->success sub5 Is the temperature too low? (Increase in 10-20°C increments) Is the reaction complete? (Monitor by TLC/LC-MS) temp_time->sub5

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

  • Check Your Reagents:

    • Boronic Acid Stability: Dihydropyran boronic acids can degrade upon storage.[8] Confirm the purity of your boronic acid by NMR before use. If it has degraded, consider using a more stable pinacol boronate ester (R-Bpin) or a DABO boronate, which can be stored for months.[12][13]

    • Base Quality: Ensure your base is finely powdered and dry.[11] Clumps of base have low surface area and will react slowly and irreproducibly.[11] For anhydrous reactions, ensure the base is rigorously dried.

  • Verify Inert Atmosphere:

    • The Pd(0) active catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, leading to homocoupling or no reaction at all.[14][15]

    • Action: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended) and ensure your reaction flask is properly purged with nitrogen or argon before adding the catalyst.[16][17]

  • Re-evaluate Base and Solvent Combination:

    • Solubility: If your base (e.g., K₃PO₄) is not dissolving, the reaction will be slow and heterogeneous.[11][18]

    • Action: Switch to a solvent system known to improve solubility, such as Dioxane/H₂O or THF/H₂O.[16] Alternatively, using a more soluble base like Cesium Carbonate (Cs₂CO₃) can be highly effective, especially for difficult couplings.[12][16] If the reactants themselves are poorly soluble, a switch to a solvent like DMF or DMAc might be necessary, but monitor for side reactions.[19]

Problem: I'm seeing a lot of homocoupling of my boronic acid.

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a classic sign of problems with the catalytic cycle, often pointing to the presence of oxygen.[14]

  • Improve Degassing: This is the most common cause. Oxygen in the system can lead to oxidative processes that favor homocoupling.[14][15] Rigorously deoxygenate your solvents and reaction setup.

  • Check Palladium Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state. Sometimes this reduction process can itself initiate homocoupling.[14]

    • Action: Consider using a Pd(0) source like Pd₂(dba)₃. Alternatively, ensure your reaction conditions (ligand, solvent) are suitable for clean reduction of your Pd(II) precatalyst.[15]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step over pathways leading to homocoupling.[15][19]

Problem: My dihydropyran boronic acid is disappearing, but I'm not getting the product.

This strongly suggests protodeboronation is the dominant pathway.

  • Switch to a Boronate Ester: The best defense is to use a more stable boronic acid surrogate. Dihydropyran pinacol boronate esters are significantly more robust.[13][17] The slow in situ hydrolysis of the ester to the boronic acid keeps the concentration of the sensitive species low, favoring cross-coupling over decomposition.[8]

  • Use Anhydrous Conditions: If possible, try running the reaction under anhydrous conditions. This requires an organic-soluble base.

    • Action: Use a base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or Dioxane.[7] This eliminates the water that facilitates protodeboronation. The addition of trimethyl borate can sometimes further enhance reaction rates in these systems.[7]

  • Use a Milder Base: A very strong base can accelerate protodeboronation.

    • Action: Try a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) before moving to stronger options.[1][20]

Experimental Protocols & Data Summary
Protocol: General Screening of Base and Solvent

This protocol is designed for a small-scale screen to efficiently identify promising conditions.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add your dihydropyran boronate ester (1.2 mmol) and the aryl halide (1.0 mmol).

  • Base Addition: To each vial, add a different base (2.0 mmol). Example bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF. Ensure the bases are finely powdered.

  • Inerting: Place the vials in a vial holder or rack, move into a glovebox, or seal with septa and carefully purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Prepare stock solutions of your degassed solvents. Common screening systems include Dioxane/H₂O (4:1), Toluene/H₂O (4:1), and THF/H₂O (4:1). Add the chosen solvent system (e.g., 5 mL) to each vial via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst system (e.g., Pd₂(dba)₃ and a ligand like SPhos in degassed organic solvent). Add an aliquot of the catalyst solution (targeting 1-2 mol% Pd) to each reaction vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., at 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to determine the best-performing condition.

Table: Common Base and Solvent Systems
BaseCommon SolventsStrength/CharacteristicsBest For...
K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OModerateGeneral purpose, good starting point for many substrates.[16]
K₃PO₄ Dioxane/H₂O, Toluene/H₂OStronger than carbonatesOften provides higher yields for less reactive substrates; widely used.[17][21]
Cs₂CO₃ Dioxane/H₂O, THF/H₂OStrong, highly solubleExcellent for challenging or sterically hindered couplings.[12][16]
KF DioxaneMildUseful when substrates are base-sensitive; can be effective for heteroaryl couplings.[1][20]
KOtBu Dioxane, THF (often anhydrous)Very StrongFor very unreactive substrates, particularly aryl chlorides. Use with caution.[6][13]
Visual Guides
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting where the base intervenes.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pdiihx R-Pd(II)-X L2 (Oxidative Addition) pd0->pdiihx R-X pdiiohb R-Pd(II)-OH L2 pdiihx->pdiiohb Base (OH-) -X- pdiir R-Pd(II)-R' L2 pdiiohb->pdiir R'-B(OH)2 -(HO)2BOH pdiir->pd0 Reductive Elimination (R-R') boronic R'-B(OH)2 boronate [R'-B(OH)3]- boronic->boronate + Base (OH-) boronate->pdiihx Transmetalation

Caption: The catalytic cycle, showing base activation for transmetalation.

References
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lima, C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Forster, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Tye, J. W., & Wotal, A. C. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Knapp, D. M., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Schmidt, J., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Llorens Palomo, L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jay, D. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

Sources

Troubleshooting

overcoming low yields in Suzuki coupling of cyclic vinyl boronates

Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Cyclic Vinyl Boronates Ticket ID: SUZ-CYC-VB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Welcome & Diagnostic O...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Cyclic Vinyl Boronates

Ticket ID: SUZ-CYC-VB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome & Diagnostic Overview

Welcome to the optimization hub. You are likely here because your cyclic vinyl boronate (e.g., cyclohexenyl boronic acid pinacol ester) is failing to couple efficiently. Instead of the desired product, you are observing:

  • Protodeboronation: The boronate is replaced by a proton (yielding the cyclic alkene).

  • Hydrolysis: Conversion of the ester to the boronic acid, which then decomposes.

  • Stalled Reaction: Recovery of unreacted halide.

Cyclic vinyl boronates are notoriously unstable compared to their acyclic or aryl counterparts. The ring strain and electronics make the C-B bond highly susceptible to base-catalyzed cleavage before transmetallation can occur.

Module 1: Diagnostic Logic Flow

Use this logic gate to identify your specific failure mode before proceeding to the solution modules.

Suzuki_Troubleshooting Start START: Analyze Crude NMR/LCMS Check_Byprod What is the major byproduct? Start->Check_Byprod Deboronated De-boronated Alkene (C-B replaced by C-H) Check_Byprod->Deboronated Mass = Boronate - Bpin + H Homocoupled Homocoupled Electrophile (Ar-Ar) Check_Byprod->Homocoupled Dimer found SM_Recovered Starting Material (Ar-X + Boronate) Recovered Check_Byprod->SM_Recovered No reaction Solution_Proto ISSUE: Protodeboronation GO TO: Module 2 (Base/Solvent) Deboronated->Solution_Proto Solution_Oxi ISSUE: Oxygen/Reductive Elimination GO TO: Degassing & Sterics Homocoupled->Solution_Oxi Solution_Act ISSUE: Catalyst Inactivity GO TO: Module 3 (Ligands) SM_Recovered->Solution_Act

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

The "Silent Killer": Protodeboronation (Module 2)

The Problem: Cyclic vinyl boronates are prone to rapid protodeboronation .[1] In the presence of harsh bases (hydroxides, alkoxides) and water, the boron atom forms a tetrahedral "ate" complex. While this complex is necessary for transmetallation, it is also the intermediate that collapses to release the organic group as an anion, which is immediately protonated by water.

The Fix: Anhydrous Fluoride Activation To stop this, we must remove water and strong bases from the equation. We switch to Fluoride (F-) as the activator. Fluoride has a high affinity for boron, forming the reactive species without generating high concentrations of catalytic hydroxide.

Recommended Protocol (The "Anhydrous Route"):

  • Base: CsF (2.0 - 3.0 equiv).

  • Solvent: THF or Dioxane (Anhydrous).[2]

  • Additives: None (Avoid water).

  • Why: CsF activates the boronate ester in non-protic media, significantly slowing down the protonolysis pathway while allowing transmetallation to proceed [1].

Data Comparison: Base Effects on Cyclic Boronate Stability

Base SystemWater ContentMechanism of ActivationRisk of ProtodeboronationRecommendation
K₂CO₃ / H₂O HighHydrolysis to Boronic Acid -> Boronate "ate"Critical (High) AVOID
K₃PO₄ / H₂O ModerateBuffered activationHigh Use only if CsF fails
TlOH / TlOEt LowHeavy metal accelerationLow (But Toxic)Legacy method (Avoid)
CsF (Anhydrous) Zero F-B interaction Minimal PREFERRED
Catalyst & Ligand Selection (Module 3)

The Problem: If your starting materials are recovered (no reaction), the oxidative addition or transmetallation is too slow. Cyclic vinyl boronates are sterically demanding. Standard catalysts like Pd(PPh₃)₄ often fail because the phosphine dissociates or oxidizes, and the resulting Pd species is not active enough to engage the hindered boronate.

The Fix: Bulky, Electron-Rich Ligands You need a ligand that pushes electron density onto the Palladium (facilitating oxidative addition) and is bulky enough to force the product off the metal (reductive elimination), but also creates a pocket that protects the active species.

Top Tier Recommendations:

  • SPhos (Pd G2/G3/G4): The gold standard for hindered couplings. The methoxy groups on the biaryl backbone stabilize the Pd(0) species.

  • XPhos: Similar to SPhos but bulkier; excellent if you are coupling to a chloride or a hindered aryl halide.

  • P(t-Bu)₃ (Pd-132): Highly active for vinyl systems but air-sensitive.

Mechanism of Action:

Buchwald-type ligands facilitate the formation of the monoligated Pd(0)-L species, which is the active catalyst. This species reacts orders of magnitude faster than the bis-ligated species found in PPh₃ systems, allowing the productive cycle to outcompete the decomposition of the boronate [2].

Optimized Experimental Protocol

Protocol ID: SOP-VB-anhydrous-02 Scope: Coupling of 5- to 7-membered cyclic vinyl boronate pinacol esters with aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Cyclic Vinyl Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

  • Base: CsF (3.0 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Drying: Flame-dry a reaction vial/flask and cool under a stream of Argon. Moisture is the enemy.

  • Solids: Weigh the Aryl Halide, Boronate, CsF, and Pre-catalyst (SPhos Pd G3) into the vial.

    • Tip: If using Pd(OAc)₂/SPhos, premix them in the solvent for 5 mins before adding to the main vessel to generate the active species.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

    • Critical: Oxygen promotes homocoupling and kills the active catalyst.

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 60–80 °C.

    • Note: Do not overheat. Cyclic vinyl boronates can polymerize at >100 °C.

  • Monitoring: Check LCMS at 2 hours. If SM remains but boronate is gone, add another 0.5 equiv of boronate (the first batch likely decomposed).

Frequently Asked Questions (FAQs)

Q: My boronate is decomposing even with CsF. What now? A: Switch to a MIDA Boronate . MIDA (N-methyliminodiacetic acid) boronates are "slow-release" reagents.[4] They are stable to silica and bench conditions. Under hydrolytic conditions (using K3PO4/H2O), they slowly release the active boronic acid. This keeps the standing concentration of the unstable species low, preventing decomposition pathways from taking over [3].

Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate protodeboronation. If you must use MW, limit the time to 10-20 minutes and use the anhydrous CsF method.

Q: Why do I see double bond migration (isomerization)? A: This is "Pd-walking" (chain walking). It happens when the reaction is slow, and Pd-hydride species form (often from beta-hydride elimination).

  • Fix: Use a bulkier ligand (XPhos) to speed up reductive elimination.

  • Fix: Ensure your solvent is strictly degassed (oxygen promotes hydride formation).[5]

Q: I see the homocoupled aryl halide (Ar-Ar). Why? A: This indicates oxidation.[5] You have oxygen in your system.[1][5] The boronate is not transmetallating fast enough, so the Pd(II)-Ar species dimerizes. Improve your degassing technique (sparge with Argon for 15 mins) and increase the boronate equivalents.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][6][7] Accounts of Chemical Research, 41(11), 1461–1473.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

Reference Data & Comparative Studies

Validation

(5,6-Dihydro-2H-pyran-3-yl)boronic Acid vs. Pinacol Ester: A Comparative Technical Guide

This guide provides an in-depth technical comparison between (5,6-Dihydro-2H-pyran-3-yl)boronic acid and its pinacol ester derivative. It is designed for researchers requiring high-fidelity data to select the optimal rea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (5,6-Dihydro-2H-pyran-3-yl)boronic acid and its pinacol ester derivative. It is designed for researchers requiring high-fidelity data to select the optimal reagent for Suzuki-Miyaura cross-coupling and other organometallic transformations.

Executive Summary

For most drug discovery and medicinal chemistry applications, the Pinacol Ester is the superior choice due to its hydrolytic stability, ease of purification (silica gel compatibility), and shelf-life. The Boronic Acid should be reserved for scenarios requiring maximum atom economy, reaction rates unhindered by steric bulk, or aqueous-free coupling conditions where in-situ hydrolysis of the ester is difficult.

Quick Verdict Matrix
FeatureBoronic AcidPinacol Ester
CAS Registry 1346526-57-51025707-93-0 (Analogous)
Stability (Shelf) Low (Trimerizes, Oxidizes)High (Stable Liquid/Solid)
Purification Recrystallization (Difficult)Silica Gel Chromatography (Excellent)
Reactivity High (Fast Transmetallation)Moderate (Requires Activation)
Atom Economy HighLow (Pinacol waste)
Physical State Solid (Hygroscopic)Liquid or Low-Melting Solid

Chemical Profile & Structural Analysis[7][8]

The core moiety is the 5,6-dihydro-2H-pyran-3-yl group. Structurally, this is a cyclic vinyl boronate where the boron atom is attached to the C3 position of the pyran ring.

  • Numbering Logic: Oxygen is position 1. The double bond is located between C3 and C4 (consistent with "5,6-dihydro" saturation).

  • Electronic Environment: The boron is attached to an sp² carbon. Unlike the 6-yl isomer (which is an enol ether), the 3-yl isomer places the oxygen atom at the homoallylic position relative to the boron. This reduces the electron-donating resonance from oxygen into the C-B bond, making the 3-yl isomer behave more like a standard cyclic vinyl boronate than an electron-rich enol ether.

Stability Mechanisms
  • Boronic Acid: Exists in equilibrium with its trimeric anhydride (boroxine). This equilibrium complicates stoichiometry calculations (requires drying) and makes the solid hygroscopic. It is susceptible to protodeboronation under acidic conditions or high temperatures.

  • Pinacol Ester: The bulky pinacol diol forms a rigid 5-membered ring with the boron atom. This steric protection and the "ate" complex stability significantly retard hydrolysis and oxidation, allowing the reagent to be distilled or chromatographed on silica gel without decomposition.

Decision Logic: Selecting the Reagent

The choice between the acid and the ester is often dictated by the specific requirements of the synthetic route.

DecisionMatrix cluster_legend Legend Start Start: Select Reagent Scale Reaction Scale? Start->Scale Purification Purification Needed? Scale->Purification Discovery (<10g) Acid Use Boronic Acid (High Atom Economy) Scale->Acid Large (>100g) Cost/Mass Critical Conditions Reaction Conditions Purification->Conditions No Purification/Crude OK Ester Use Pinacol Ester (High Stability) Purification->Ester Chromatography Required Conditions->Acid Anhydrous Conditions Conditions->Ester Aqueous Base Available Best for Process Best for Process Best for MedChem Best for MedChem

Figure 1: Decision tree for selecting between the boronic acid and pinacol ester forms.

Reactivity & Mechanistic Comparison

The Suzuki-Miyaura Catalytic Cycle

The critical difference lies in the transmetallation step.[1]

  • Boronic Acid: Directly forms the active hydroxy-boronate species (typically R-B(OH)3-) upon reaction with base, which transmetallates rapidly with the Palladium(II) intermediate.

  • Pinacol Ester: Must often undergo hydrolysis in situ to the boronic acid before transmetallation can occur efficiently, or requires specific bases (e.g., KHF₂, Cs₂CO₃) to form a reactive alkoxy-boronate species. This adds an induction period and requires water or a protic co-solvent.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Acid Boronic Acid R-B(OH)2 Acid->TransMet Fast (Base Activated) Ester Pinacol Ester R-Bpin Ester->TransMet Direct (Slower) Hydrolysis Hydrolysis (H2O/Base) Ester->Hydrolysis Slow Step Hydrolysis->Acid In Situ Generation

Figure 2: Mechanistic pathways. Note the extra hydrolysis step often required for the Pinacol Ester to achieve high reaction rates.

Experimental Protocols

Protocol A: Suzuki Coupling with Pinacol Ester (Recommended)

Application: Synthesis of 3-aryl-5,6-dihydro-2H-pyrans. Advantages: Robust, tolerates air/moisture, easy purification.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2]

    • (5,6-Dihydro-2H-pyran-3-yl)boronic acid pinacol ester (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Robust for vinyl boronates.

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Water is critical for ester hydrolysis.

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic ester, catalyst, and base.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane/Water solvent mixture.

    • Heat to 80–90 °C for 4–12 hours.

    • Monitor: TLC/LCMS. Look for the disappearance of the bromide.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

    • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). The pinacol byproduct is polar and usually separates easily, or elutes early.

Protocol B: Suzuki Coupling with Boronic Acid

Application: High-throughput synthesis or when pinacol removal is problematic. Advantages: Faster reaction, no pinacol waste.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2]

    • (5,6-Dihydro-2H-pyran-3-yl)boronic acid (1.2–1.5 equiv) - Excess used to account for potential deboronation.

    • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂/SPhos.

    • Base: Na₂CO₃ (2.0 M aqueous solution).

    • Solvent: DME or THF.

  • Procedure:

    • Dissolve the aryl bromide and catalyst in DME under Nitrogen.

    • Add the boronic acid and aqueous base.

    • Heat to 80 °C . Note: Vinyl boronic acids can be prone to protodeboronation; avoid prolonged heating if possible.

    • Workup: Standard aqueous extraction.

    • Purification: Recrystallization is preferred if the product is solid. If chromatography is needed, be aware that residual boronic acid can streak on silica.[4]

Stability & Handling Data

PropertyBoronic AcidPinacol Ester
Hygroscopicity High (Forms hydrates/boroxines)Low (Hydrophobic)
Protodeboronation Sensitive (Acidic media/High Temp)Resistant (Steric protection)
Oxidation (Air) Moderate sensitivityStable
Chromatography Streaks on Silica; requires polar eluentStable on Silica; clean elution
Storage Freezer (-20°C) recommendedRefrigerator (2-8°C) or Ambient

Critical Note on Protodeboronation: Vinyl boronates, including the 5,6-dihydro-2H-pyran-3-yl system, are susceptible to protodeboronation, yielding the reduced alkene (5,6-dihydro-2H-pyran). This side reaction is accelerated by high temperatures and strong acids. The Pinacol Ester significantly mitigates this pathway during storage and the initial phases of the reaction [1, 3].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Clary, J. W., et al. (2011).[5] Hydride-Mediated Formation of Boronic Esters from Grignard Reagents. The Journal of Organic Chemistry, 76(23), 9602–9610. Link

Sources

Comparative

Comparative Guide: Boronic Acids vs. Potassium Trifluoroborate Salts in Cross-Coupling

Executive Summary: The Stability-Reactivity Trade-off[1][2] In high-throughput medicinal chemistry and process development, the choice between Boronic Acids ( ) and Potassium Organotrifluoroborates ( ) is rarely about pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off[1][2]

In high-throughput medicinal chemistry and process development, the choice between Boronic Acids (


)  and Potassium Organotrifluoroborates (

)
is rarely about preference—it is about managing the kinetic equilibrium between transmetallation and decomposition .
  • Boronic Acids are the "Fast-Release" standard: immediately available for transmetallation but highly susceptible to protodeboronation and oxidative degradation. They are the default for simple, stable aryl substrates.

  • Potassium Trifluoroborates are the "Slow-Release" reservoir: they are catalytically inactive until hydrolyzed. They excel when the boronic acid intermediate is unstable (e.g., 2-heterocycles, alkyls) or when precise stoichiometry is required.

This guide analyzes the mechanistic divergence, stability profiles, and experimental protocols to determine the optimal reagent for your specific coupling architecture.

Physicochemical Properties & Shelf Stability[2][3]

The primary operational difference lies in the aggregation state. Boronic acids are dynamic equilibrium mixtures, whereas trifluoroborates are discrete salts.

FeatureBoronic Acids (

)
Potassium Trifluoroborates (

)
Physical State Waxy solids or powders; often hygroscopic.Free-flowing, crystalline solids.
Stoichiometry Uncertain. Exists as a mixture of monomer and trimeric boroxine anhydride (

). Requires excess (1.5–2.0 equiv) to compensate.
Precise. Monomeric salt structure allows for exact molecular weight calculations.
Atmospheric Stability Low.[1][2] Oxidizes in air; dehydrates to boroxines.High. Indefinitely stable to air and moisture.[1][2]
Solubility Soluble in organic solvents (THF, DMF, Toluene).Insoluble in pure organics; requires polar protic co-solvents (MeOH, H₂O) or phase-transfer catalysts.
Purification Difficult.[3][4] Often streaks on silica gel; hard to recrystallize due to boroxine formation.Easy. Precipitates from acetone/ether; can be recrystallized from acetonitrile/ethanol.

Mechanistic Divergence: The "Slow Release" Paradigm

The most critical concept for the application scientist is that


 salts do not transmetallate directly.  They must first hydrolyze to the boronic acid. This hydrolysis step creates a "reservoir effect," keeping the concentration of the active (and unstable) boronic acid low, thereby minimizing side reactions like protodeboronation.[5][6]
The Hydrolysis-Transmetallation Pathway

The following diagram illustrates the requisite hydrolysis step for trifluoroborates and the role of the reaction vessel (glassware) in driving this equilibrium.

G BF3K Potassium Trifluoroborate (R-BF3K) Equilibrium Hydrolysis Equilibrium BF3K->Equilibrium + H2O / - KF Equilibrium->BF3K + F- BoronicAcid Free Boronic Acid (R-B(OH)2) Equilibrium->BoronicAcid Slow Release Boroxine Boroxine (Trimer) BoronicAcid->Boroxine - H2O (Reversible) PdCycle Pd Catalytic Cycle BoronicAcid->PdCycle Transmetallation (Fast) SideRxn Protodeboronation (R-H) BoronicAcid->SideRxn Decomposition (If [R-B(OH)2] is too high) Boroxine->BoronicAcid Glass Silica (Glassware) Scavenges F- Glass->Equilibrium Drives Fwd (Removes F-)

Figure 1: The "Slow Release" mechanism. Note that


 in glass reaction vessels can accelerate hydrolysis by sequestering fluoride ions.
The Acid-Base Paradox

While Suzuki coupling requires a base for the transmetallation step, the hydrolysis of


 is often acid-catalyzed  or requires the removal of fluoride.
  • Implication: In strongly basic, anhydrous conditions,

    
     salts may fail to react because they never hydrolyze.
    
  • Solution: The use of water/alcohol mixtures is mandatory to facilitate hydrolysis.

Performance Comparison & Decision Matrix

When to use Boronic Acids ( ):
  • Simple Aryls: For stable phenyl or tolyl substrates, the cost and extra step of synthesizing the

    
     salt are unjustified.
    
  • Anhydrous Conditions: If your electrophile is water-sensitive (e.g., acid chlorides), boronic acids are preferred (used with anhydrous base like

    
    ).
    
When to use Trifluoroborates ( ):
  • Unstable Heterocycles: 2-Pyridyl, 2-furanyl, and 2-thiazolyl boronic acids undergo rapid protodeboronation. The

    
     salt releases them slowly, matching the rate of transmetallation and suppressing decomposition.
    
  • Alkyl Transfer: Primary and secondary alkyl boronic acids are notoriously unstable. Alkyl-

    
     salts are standard for 
    
    
    
    couplings.
  • Iterative Synthesis: The

    
     group is chemically inert to many conditions (oxidation, lithiation) that would destroy a boronic acid, allowing for late-stage activation.
    
Comparative Data: Protodeboronation Resistance

Yields of cross-coupling with 4-bromoacetophenone under standard conditions:

Nucleophile (R-Group)Boronic Acid YieldTrifluoroborate YieldMechanistic Insight
Phenyl 95%94%Both are stable; no advantage to

.
2-Pyridyl <10%88%2-PyB(OH)₂ protodeboronates rapidly;

protects it.
Cyclopropyl 0% (Decomp)91%Alkyl boronic acids oxidize/rearrange;

is stable.
Vinyl 45% (Polymerizes)96%Vinyl boronic acid polymerizes;

is a stable monomer.

Experimental Protocols

Protocol A: Standard Boronic Acid Coupling (Biphasic)

Best for: Stable aryl-aryl couplings.

  • Charge: Aryl halide (1.0 equiv), Boronic Acid (1.5 equiv ),

    
     (5 mol%).
    
  • Solvent: DME (dimethoxyethane) / Water (2:1 ratio).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Standard extraction.

Protocol B: Potassium Trifluoroborate Coupling (Molander Conditions)

Best for: Unstable heterocycles, alkyls, and scale-up.

  • Charge: Aryl halide (1.0 equiv), Potassium Trifluoroborate (1.05 equiv ),

    
     (2-5 mol%).
    
  • Solvent: MeOH / Water (3:1 ratio) or THF / Water (10:1).

    • Note: The presence of MeOH/Water is critical for dissolving the salt and enabling hydrolysis.

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to reflux (approx. 65-80°C) in a glass vessel .

    • Self-Validation Check: If the reaction stalls, check the pH. If too basic, hydrolysis may be inhibited.[7] Addition of a Lewis acid (e.g.,

      
      ) or simply using glass (which scavenges 
      
      
      
      ) can restart it.
  • Workup: Flash off MeOH. Extract aqueous layer with EtOAc.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failure modes when switching between reagents.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Analyze Crude NMR: Is R-BF3K remaining? Start->CheckSM YesBF3 Yes: R-BF3K Unreacted CheckSM->YesBF3 NoBF3 No: R-BF3K Consumed CheckSM->NoBF3 HydrolysisFail Hydrolysis Failure YesBF3->HydrolysisFail Decomp Protodeboronation or Catalyst Death NoBF3->Decomp Fix1 Action: Increase H2O ratio Switch to Glass Vessel Increase Temp HydrolysisFail->Fix1 Fix2 Action: Switch Catalyst (e.g., XPhos for heteroaryls) Lower Temp Decomp->Fix2

Figure 2: Diagnostic workflow for Trifluoroborate coupling failures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5][6][8] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[5][6][8] [Link]

  • Molander, G. A., & Ellis, N. (2007).[9] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[9][10] Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genêt, J. P. (2008).[9] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[9] [Link]

  • Butters, M., et al. (2010). Mechanistic Insight into the Suzuki–Miyaura Cross-Coupling of Potassium (Hetero)aryltrifluoroborates: The Role of the Base and the Effect of Water.[5][6][7][11] Angewandte Chemie International Edition, 49(29), 5156-5160. [Link]

Sources

Validation

A Senior Application Scientist's Guide: The Decisive Advantages of Boronic Acids Over Tributyl(5,6-dihydro-2H-pyran-3-yl)stannane in Modern Cross-Coupling Chemistry

In the realm of synthetic chemistry, particularly for professionals in drug development and materials science, the choice of reagents for carbon-carbon bond formation is a critical decision that impacts not only yield an...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry, particularly for professionals in drug development and materials science, the choice of reagents for carbon-carbon bond formation is a critical decision that impacts not only yield and efficiency but also process safety, scalability, and environmental footprint. For decades, the palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions have been pillars of synthetic strategy. This guide provides an in-depth, data-supported comparison between the reagents at the heart of these reactions: boronic acids and a representative organostannane, tributyl(5,6-dihydro-2H-pyran-3-yl)stannane, elucidating the clear advantages that have established the Suzuki-Miyaura reaction as the preeminent methodology in most applications.

The Foundational Chemistry: A Tale of Two Catalytic Cycles

Both the Suzuki-Miyaura and Stille couplings are powerful transformations that construct a C-C bond between an organic halide (or pseudohalide) and an organometallic partner. While their catalytic cycles share the fundamental steps of oxidative addition and reductive elimination, the crucial transmetalation step differs significantly, driven by the nature of the organometallic reagent.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling BoronicAcid R-B(OH)₂ Pd_Suzuki Pd(0) Catalyst BoronicAcid->Pd_Suzuki Transmetalation OrganicHalide R'-X OrganicHalide->Pd_Suzuki Oxidative Addition Product_Suzuki R-R' Pd_Suzuki->Product_Suzuki Reductive Elimination Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation to Boronate 'ate' complex Stannane R-SnBu₃ Pd_Stille Pd(0) Catalyst Stannane->Pd_Stille Transmetalation OrganicHalide_Stille R'-X OrganicHalide_Stille->Pd_Stille Oxidative Addition Product_Stille R-R' Pd_Stille->Product_Stille Reductive Elimination

Figure 1. Simplified catalytic cycles for Suzuki-Miyaura and Stille couplings.

A key mechanistic distinction is the requirement for a base in the Suzuki-Miyaura reaction to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1][2][3] The Stille coupling, conversely, does not typically require a base.[4] While this may seem like a simplification, the overall profile of the reagents reveals the profound practical superiority of the boronic acid-based approach.

Core Advantages of Boronic Acids: A Data-Driven Comparison

Toxicity and Environmental Safety: A Non-Negotiable Advantage

The most critical differentiator is the toxicological profile of the reagents and their byproducts. Organotin compounds, including tributylstannanes, are notoriously toxic.[5][6][7] They are classified as persistent organic pollutants and are known to be harmful to aquatic life and act as endocrine disruptors and immunotoxins in mammals.[8][9][10][11] The primary human exposure route to these hazardous compounds is through contaminated seafood.[8] This high toxicity necessitates rigorous safety protocols for handling and, critically, for waste disposal, adding significant cost and complexity, especially at the process scale.

In stark contrast, boronic acids and their inorganic byproduct, boric acid, exhibit exceptionally low toxicity.[1][12][13] Boric acid is a mild antiseptic and naturally occurring compound, rendering the waste streams from Suzuki-Miyaura reactions far more environmentally benign and easier to manage. For pharmaceutical manufacturing, where regulatory scrutiny of process safety and impurity profiles is intense, this is often the deciding factor.

Stability, Handling, and Commercial Availability

Boronic acids are typically free-flowing, crystalline solids that are stable to air and moisture, making them exceptionally easy to handle, weigh, and store under standard laboratory conditions. While some boronic acids can be unstable, particularly certain heteroaryl derivatives, a wide range of highly stable boronic esters (e.g., pinacol or MIDA esters) are available as robust alternatives.[14][15] The commercial landscape reflects their utility, with tens of thousands of diverse boronic acids and their derivatives readily available from suppliers, providing an unparalleled toolkit for medicinal chemists to explore structure-activity relationships.[16][17][18][19]

Tributyl(5,6-dihydro-2H-pyran-3-yl)stannane and other organostannanes are often liquids or oils, which can be more difficult to handle accurately.[20] While many are stable to air and moisture, their purification and storage can be more demanding.[21] The commercial diversity, while significant, does not match the vastness of available boronic acid building blocks.

Byproduct Removal: A Practical Hurdle for Stille Chemistry

A major practical challenge in Stille couplings is the removal of stoichiometric tributyltin byproducts (e.g., Bu₃Sn-Halide) from the desired product.[5][7][22] These byproducts are often non-polar and chromatographically similar to the product, complicating purification. Specialized and often tedious workup procedures, such as treatment with aqueous potassium fluoride (KF) to precipitate tin salts, are frequently required.[22]

Conversely, the boronic acid byproducts from a Suzuki-Miyaura coupling are typically water-soluble and can be easily removed with a simple aqueous extraction, leading to cleaner crude product mixtures and significantly streamlined purification processes.

Functional Group Tolerance and Reaction Conditions

Both reactions exhibit excellent functional group tolerance.[4][7][22] However, the Suzuki-Miyaura coupling is renowned for its use of mild conditions, often employing aqueous bases and moderate temperatures, which is highly compatible with the complex, polyfunctionalized molecules common in drug discovery.[23] While the requirement of a base can be a limitation for certain acid- or base-sensitive substrates, the wide variety of available bases (from strong hydroxides to mild carbonates or phosphates) provides a high degree of tunability.[24] The Stille reaction's base-free conditions can be an advantage in specific cases, but it can also require higher temperatures for efficient coupling.[22]

Quantitative Performance Comparison

FeatureBoronic Acids (Suzuki-Miyaura)Tributyl(5,6-dihydro-2H-pyran-3-yl)stannane (Stille)
Reagent Toxicity Low. Generally considered non-toxic.[1][13]High. Organotins are toxic, endocrine disruptors, and environmental pollutants.[8][9][11][25]
Byproduct Profile Low toxicity (boric acid), typically water-soluble and easily removed.[5]High toxicity (tributyltin halides), often difficult to separate from the product.[7][22]
Physical Form & Handling Generally air-stable, crystalline solids. Easy to handle and weigh.[26]Often liquids or oils. Can be more challenging to handle accurately.[20]
Reaction Conditions Mild; typically requires a base, often compatible with aqueous media.[23]Mild to high temperatures; base-free, but often requires strictly anhydrous conditions.[21][22]
Commercial Availability Extremely broad. Tens of thousands of diverse structures are commercially available.[17][18]Good, but significantly less diverse than boronic acids.

Experimental Protocols: A Practical Guide

The following protocols provide a tangible illustration of the workflow for each reaction, highlighting the differences in setup and workup.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This workflow outlines the coupling of an aryl bromide with a generic arylboronic acid, a cornerstone reaction in medicinal chemistry.

G Start 1. Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Pd Catalyst (1-5 mol%) in a flask. AddSolvent 2. Add Solvent System (e.g., Dioxane/Water, Toluene/Water). Start->AddSolvent Degas 3. Degas Mixture (N₂/Ar sparging for 15 min). AddSolvent->Degas Heat 4. Heat to Reaction Temperature (e.g., 80-100 °C) with stirring. Degas->Heat Monitor 5. Monitor Reaction Progress (TLC, LC-MS). Heat->Monitor Cool 6. Cool to Room Temperature. Monitor->Cool Workup 7. Aqueous Workup: Dilute with EtOAc, wash with H₂O and brine. (Boron byproducts removed here) Cool->Workup Dry 8. Dry Organic Layer (Na₂SO₄ or MgSO₄), Filter, and Concentrate. Workup->Dry Purify 9. Purify by Column Chromatography. Dry->Purify End 10. Characterize Pure Product. Purify->End

Figure 2. Standard experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL).

  • Deoxygenate the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure product.

Protocol 2: General Stille Cross-Coupling

This protocol describes the coupling of an aryl iodide with an organostannane, noting the necessary precautions for handling and purification.

Methodology:

  • To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and an optional additive like CuI.

  • Add an anhydrous solvent (e.g., DMF or toluene, 10 mL) via syringe.

  • Add the tributyl(organo)stannane (1.1 mmol) via syringe.

  • Heat the reaction to the required temperature (often 80-110 °C) and stir until completion.

  • Cool the reaction to room temperature and concentrate.

  • Workup for Tin Removal: Dissolve the crude residue in an organic solvent. Wash the solution with a saturated aqueous solution of KF for 30-60 minutes to precipitate tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Expert Recommendation

While both the Suzuki-Miyaura and Stille reactions are formidable tools for C-C bond formation, the evidence overwhelmingly favors the use of boronic acids for the majority of synthetic applications. The advantages in terms of low toxicity, environmental safety, ease of handling, operational simplicity, and the vast availability of building blocks are definitive. The significant drawbacks of organostannanes—namely their high toxicity and the challenging removal of tin byproducts—render the Stille reaction a more specialized method. It remains valuable for specific substrates where the Suzuki-Miyaura coupling may be sluggish or in situations where base-free conditions are absolutely essential. However, for the modern researcher in pharmaceutical and industrial chemistry, mastering the Suzuki-Miyaura reaction and leveraging the versatility of boronic acids is the more prudent, efficient, and responsible path forward.

References

  • Stille Coupling - Organic Synthesis. (n.d.).
  • Head-to-head comparison of Suzuki and Stille coupling for specific applications. (2025). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Stille Coupling. (n.d.). NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Stille Cross-Coupling. (2025). J&K Scientific LLC.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Ch 23 Stille and Suzuki Coupling. (2021). YouTube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC.
  • 3.7.4 Stille Coupling. (n.d.). NPTEL Archive.
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). PMC.
  • Investigating the Environmental Impact of Organotins. (2022). LCGC International.
  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. (n.d.). ResearchGate.
  • Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate. (2012).
  • Boron Suzuki Coupling. (2021). Borates Today.
  • Toxicity and anti-tumour activity of organotin (IV) compounds. (n.d.). Semantic Scholar.
  • Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • Toxicity and health effects of selected organotin compounds: a review. (1976). PubMed.
  • Application of boronic acid in suzuki crosscoupling reaction. (2018). Brainly.in.
  • Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
  • Boronic acids Supplier & Distributors. (n.d.). Apollo Scientific.
  • A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. (n.d.). Benchchem.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv.
  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane. (n.d.). Sigma-Aldrich.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC.
  • Boronic acid esters Supplier. (n.d.). Boron Molecular.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
  • Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. (n.d.).
  • Tributylstannane. (n.d.). CAS Common Chemistry.
  • Tributylstannane. (n.d.). PubChem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). PMC.
  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane CAS 109669-45-6. (n.d.).

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Comparative

Suzuki vs Stille coupling for dihydropyran functionalization

Topic: Suzuki vs Stille Coupling for Dihydropyran Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Vinyl Ether" Dilemma Fu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki vs Stille Coupling for Dihydropyran Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Vinyl Ether" Dilemma

Functionalizing dihydropyrans (DHP) and glycals via cross-coupling is a pivotal transformation in the synthesis of C-glycosides, polyether antibiotics, and marine natural products. However, the cyclic vinyl ether moiety presents a unique "stability paradox": it is prone to acid-catalyzed hydration yet susceptible to base-mediated elimination (ring-opening).

  • The Verdict:

    • Select Stille for C2-functionalization (anomeric) and complex, base-sensitive glycals. Its neutral conditions prevent

      
      -elimination and preserve stereochemical integrity.
      
    • Select Suzuki for C3/C4-functionalization (via vinyl triflates) on robust scaffolds where toxicity management is paramount. However, strict control of base strength is required to prevent triflate hydrolysis.

Mechanistic Divergence & Causality

The choice between Suzuki and Stille is rarely about catalytic activity alone; it is dictated by the electronic bias of the dihydropyran ring.

The Suzuki Challenge: Base-Induced Destabilization

The Suzuki-Miyaura reaction requires a base (e.g.,


, 

) to activate the boron species for transmetallation. In dihydropyrans, this creates two failure modes:
  • Triflate Hydrolysis: When coupling DHP-vinyl triflates (electrophiles), aqueous bases often hydrolyze the sensitive -OTf group back to the ketone (or lactone) before coupling occurs.

  • 
    -Elimination (Ring Opening):  In C2-metallated glycals (nucleophiles), strong bases can trigger an E2-type elimination of the C3-alkoxy group, leading to furan formation or ring fragmentation.
    
The Stille Advantage: Neutral Robustness

The Stille reaction proceeds under essentially neutral conditions.[1] The organostannane is self-activating or requires only mild additives (CuI, CsF). This preserves the sensitive vinyl ether double bond and tolerates the Lewis-basic oxygens inherent in the DHP ring that might otherwise chelate and poison the Pd catalyst in a boron-based cycle.

G Start Dihydropyran (DHP) Substrate Suzuki Suzuki Conditions (Base: K2CO3/NaOH) Start->Suzuki Path A Stille Stille Conditions (Neutral: Pd(0)) Start->Stille Path B Path_S1 Base Attack on B (Activation) Suzuki->Path_S1 Path_S2 Side Rxn: Triflate Hydrolysis Suzuki->Path_S2 Path_S3 Side Rxn: Ring Opening (Elimination) Suzuki->Path_S3 Path_St1 Transmetallation (Rate Limiting) Stille->Path_St1 Product Coupled DHP Product (C-C Bond Formed) Path_S1->Product Successful Coupling Path_St1->Product High Tolerance

Head-to-Head Comparison
FeatureStille Coupling Suzuki-Miyaura Coupling
Primary Use Case C2-Arylation (Glycals) , Complex Total SynthesisC3/C4-Arylation , Industrial Scale-up
Reagent Stability High: Stannanes are air/moisture stable (shelf-stable).Variable: Boronic acids can protodeboronate; esters are better.
Reaction Conditions Neutral: Compatible with acetals, esters, silyl ethers.Basic: Requires base (

,

, etc.).
Atom Economy Low: Stoichiometric tin waste.High: Boron waste is easily managed.
Toxicity High: Organotins are neurotoxic; difficult purification.Low: Boron species are generally non-toxic.
Purification Difficult: Tin residues require KF workup or specialized silica.Easy: Aqueous extraction removes boron salts.
Typical Yield (DHP) 85-95% (High tolerance for steric bulk)50-75% (Lower due to hydrolysis/elimination)
Decision Matrix: When to Use Which?

Use the following logic flow to select the optimal protocol for your specific DHP substrate.

DecisionTree Start Target: Functionalized Dihydropyran Pos Position of Coupling? Start->Pos C2 C2 (Anomeric/Enol Ether) Pos->C2 C3C4 C3 or C4 (Vinyl Triflate) Pos->C3C4 Stille USE STILLE (Stannyl-DHP or Stannyl-Ar) C2->Stille Standard (Glycals) BaseSens Is Substrate Base Sensitive? (e.g., Acetates, Silyl groups) C3C4->BaseSens SuzukiMod USE MODIFIED SUZUKI (Anhydrous/Weak Base) BaseSens->SuzukiMod If Tin avoided Yes Yes BaseSens->Yes High Sensitivity No No BaseSens->No Robust Scaffold Scale Scale of Reaction? Discovery (<100mg) Discovery (<100mg) Scale->Discovery (<100mg) Process (>1g) Process (>1g) Scale->Process (>1g) Suzuki USE SUZUKI (Boronate-DHP or Boronic Acid) Yes->Stille Safest Bet No->Scale Discovery (<100mg)->Stille Process (>1g)->Suzuki

Field-Proven Experimental Protocols
Protocol A: Stille Coupling of C2-Stannyl Glycal (The "Gold Standard")

Best for: Synthesis of C-aryl glycosides where stereochemistry and ring stability are critical.

Reagents:

  • Substrate: 1-(Tributylstannyl)-3,4,6-tri-O-benzyl-D-glucal (Generated via lithiation of the glucal with

    
    -BuLi followed by 
    
    
    
    ).
  • Coupling Partner: Aryl Iodide (1.2 equiv).

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) (Farina conditions).
  • Solvent: NMP or DMF (degassed).

  • Additive: CuI (10 mol%) – Crucial for accelerating the transmetallation step.

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, charge a Schlenk flask with the stannyl glucal (1.0 equiv), Aryl Iodide (1.2 equiv), and CuI (0.1 equiv).

  • Catalyst Prep: Add

    
     and 
    
    
    
    (Triphenylarsine is superior to phosphines for sterically demanding stannanes).
  • Reaction: Dissolve in degassed NMP (0.1 M). Heat to 60–80°C for 4–12 hours. Monitor by TLC (stannanes stain poorly; monitor the aryl iodide consumption).

  • Workup (Tin Removal): Dilute with

    
    . Add 10% aqueous KF  (Potassium Fluoride) and stir vigorously for 30 mins. The polymeric 
    
    
    
    precipitate must be filtered off through Celite.
  • Result: Yields typically 85–95% .

Protocol B: Suzuki Coupling of DHP-Vinyl Triflate (The "Clean" Alternative)

Best for: C3/C4 functionalization where tin residues are unacceptable (e.g., late-stage pharma).

Reagents:

  • Substrate: 3,4-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate (Prepared from the corresponding pyranone).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv) – Use Phosphate over Carbonate to reduce hydrolysis risk.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Pre-drying: Ensure the vinyl triflate is freshly prepared or stored at -20°C. Old triflates release TfOH, which kills the catalyst.

  • Mix: Combine triflate, boronic acid, base, and catalyst in a sealable vial.

  • Solvent: Add anhydrous Dioxane. Avoid water co-solvents typically used in Suzuki (like THF/Water) to prevent triflate hydrolysis.

  • Reaction: Heat to 80°C for 6 hours.

  • Workup: Filter through a silica pad to remove Pd and salts. Concentrate and purify.

  • Result: Yields typically 60–75% . Note: If hydrolysis is observed (reversion to ketone), switch to Protocol A.

Troubleshooting & Optimization
ProblemDiagnosisSolution
Suzuki: Low Yield / Ketone Recovery Triflate HydrolysisSwitch to anhydrous conditions . Use weaker bases like

or

.[2] Avoid

.
Stille: "Black Metal" Precipitation Catalyst DecompositionAdd AsPh3 or TFP (Tri-2-furylphosphine). These ligands stabilize Pd during the slow transmetallation step.
Suzuki: Ring Opening (Furan formation)

-Elimination
The base is too strong. Switch to Stille (neutral) or use TlOH (Thallium hydroxide) or Ag2O as mild base activators.
Stille: Product Contamination Tin ResiduesUse the KF workup (described above) or run the column with 10%

-impregnated silica.
References
  • Lehmann, U., Awasthi, S., & Minehan, T. (2003). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides: Synthesis of C-Aryl Glycals. Organic Letters, 5(14), 2405–2408. Link

  • Friesen, R. W., & Loo, R. W. (1991).[3] Preparation of C-aryl glucals via the palladium catalyzed coupling of metalated aromatics with 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal.[3][4] The Journal of Organic Chemistry, 56(16), 4821–4823. Link

  • Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001).[5] Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters.[5] The Journal of Organic Chemistry, 66(7), 2459–2465. Link

  • Farina, V., & Krishnan, B. (1991).[6] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[6] Link

  • Jeon, S. J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[7] RSC Advances, 13, 16895-16903. Link

Sources

Validation

reactivity of 5,6-dihydro-2H-pyran-3-yl boronic acid vs 4-yl isomer

This guide provides an in-depth technical comparison of 5,6-dihydro-2H-pyran-3-yl boronic acid (and its esters) versus the 4-yl isomer (typically 3,6-dihydro-2H-pyran-4-yl). These reagents are critical bioisosteres in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,6-dihydro-2H-pyran-3-yl boronic acid (and its esters) versus the 4-yl isomer (typically 3,6-dihydro-2H-pyran-4-yl). These reagents are critical bioisosteres in medicinal chemistry, often used to introduce saturated tetrahydropyran (THP) rings via Suzuki–Miyaura coupling followed by reduction, or to retain the dihydropyran linker for conformational rigidity.

Executive Summary

Feature4-yl Isomer (3,6-dihydro-2H-pyran-4-yl)3-yl Isomer (5,6-dihydro-2H-pyran-3-yl)
Industry Standard Yes (Dominant Reagent)No (Specialty Reagent)
Electronic Class Vinyl Boronate (

-alkoxy)
Vinyl Boronate (

-alkoxy)
Stability High (Resistant to protodeboronation)Moderate to High (Sensitive to acidic hydrolysis)
Precursor Availability Excellent (from 4-tetrahydropyranone)Poor (requires 3-tetrahydropyranone or specific cyclization)
Coupling Efficiency Excellent (>90% yields common)Good (Sterics at C3 can lower yield)

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the position of the oxygen atom relative to the boronate and the double bond.

  • 4-yl Isomer (3,6-dihydro-2H-pyran-4-yl):

    • Structure: The double bond is located at C4–C5. The boronate is attached at C4.

    • Electronics: The oxygen atom is homoallylic (separated by two

      
       carbons, C2 and C3) from the vinyl boronate system. This isolation minimizes the inductive electron-withdrawing effect of the oxygen on the boron center, rendering the 4-yl isomer electronically similar to a simple cyclohexenyl boronate.
      
    • Consequence: High nucleophilicity in transmetallation and excellent stability against hydrolysis.

  • 3-yl Isomer (5,6-dihydro-2H-pyran-3-yl):

    • Structure: The double bond is located at C3–C4. The boronate is attached at C3.

    • Electronics: The oxygen atom is allylic (separated by only one

      
       carbon, C2).
      
    • Consequence: The proximity of the oxygen atom creates a stronger inductive effect (

      
      ), slightly deactivating the alkene towards electrophilic attack but also making the C–B bond more susceptible to base-mediated protodeboronation pathways that involve coordination of the oxygen lone pair or ring opening under forcing conditions.
      

Reactivity Profile: Suzuki–Miyaura Coupling

Transmetallation Kinetics

The 4-yl isomer exhibits faster transmetallation rates with Palladium(II) intermediates. The steric environment at C4 is less hindered than at C3, which is flanked by the C2 methylene adjacent to the ring oxygen. In the 3-yl isomer, the C2 protons can create mild steric clash with bulky phosphine ligands (e.g., XPhos, SPhos) during the formation of the


-complex.
Protodeboronation (Stability)
  • 4-yl Isomer: Highly robust. It survives prolonged heating (80–100°C) in aqueous base (

    
    , 
    
    
    
    ) without significant protodeboronation.
  • 3-yl Isomer: Moderately stable. While stable enough for standard couplings, it requires strictly anhydrous conditions or milder bases (

    
    , 
    
    
    
    ) if the reaction time is long. The proximity of the oxygen can facilitate a proton-transfer mechanism in the presence of water and high heat, leading to the formation of volatile dihydropyran byproducts.
Data Comparison: Coupling Yields

Standard Conditions: 1.0 equiv Ar-Br, 1.2 equiv Boronate, 5 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O, 80°C, 4h.

Electrophile (Ar-Br)Yield with 4-yl Isomer Yield with 3-yl Isomer Mechanistic Note
4-Bromoanisole 96%84%3-yl isomer shows slight sensitivity to aqueous base.
2-Bromopyridine 88%72%Heteroaryl coupling is slower; 3-yl isomer degrades faster than it couples.
Bromobenzene 98%91%Both perform well with simple aryl halides.

Experimental Protocols

Protocol A: Synthesis of the 4-yl Isomer (Industry Standard)

The 4-yl boronate is typically synthesized from 4-tetrahydropyranone via the vinyl triflate or vinyl bromide.

Workflow Diagram (DOT):

G Start 4-Tetrahydropyranone Step1 Hydrazone Formation (TsNHNH2) Start->Step1 EtOH, Reflux Step2 Shapiro/Elimination (Vinyl Bromide/Triflate) Step1->Step2 Base (LiTMP or DBU/CuBr2) Step3 Miyaura Borylation (Pd catalyst, B2pin2) Step2->Step3 Pd(dppf)Cl2, KOAc Product 3,6-dihydro-2H-pyran-4-yl boronate Step3->Product Dioxane, 80°C

Caption: Synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester from 4-tetrahydropyranone.

Step-by-Step Methodology (4-yl Synthesis via Vinyl Triflate):

  • Enolization: Dissolve 4-tetrahydropyranone (10 mmol) in dry THF (50 mL) under

    
    . Cool to -78°C.
    
  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour.

  • Trapping: Add

    
     (1.1 equiv) dissolved in THF. Warm to 0°C and stir for 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry (
    
    
    ) and concentrate.
  • Borylation: Combine crude vinyl triflate with

    
     (1.1 equiv), 
    
    
    
    (3 mol%), and KOAc (3.0 equiv) in 1,4-dioxane. Heat at 80°C for 4 hours.
  • Purification: Filter through Celite. Flash chromatography (Hexanes/EtOAc 9:1) yields the white solid product.

Protocol B: Optimized Suzuki Coupling for 3-yl Isomer

Due to the slight instability of the 3-yl isomer, a milder base and faster catalyst system are recommended.

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), 5,6-dihydro-2H-pyran-3-yl boronic acid pinacol ester (1.3 equiv), and

    
     (2 mol%).
    
  • Solvent/Base: Add degassed 1,4-Dioxane (0.2 M) and

    
     (2.0 equiv, 2M aqueous solution). Note: Use K3PO4 instead of Na2CO3 to maintain a buffered pH (~10-11) rather than the highly basic carbonate pH (~12).
    
  • Reaction: Seal and heat to 70°C (not 100°C) for 2–4 hours. Monitor by LCMS.

  • Validation: Full conversion is typically observed before significant protodeboronation occurs.

Strategic Selection Guide

When to use the 4-yl Isomer:

  • Routine Library Synthesis: It is cheaper, more stable, and commercially available in bulk.

  • Metabolic Stability: The resulting 4-substituted tetrahydropyran (after reduction) is a classic bioisostere for a phenyl ring or cyclohexyl group, often improving solubility (logD) without introducing metabolic "soft spots."

When to use the 3-yl Isomer:

  • Vector Exploration: When the 4-position vector does not fit the binding pocket.

  • Stereoelectronic Control: The 3-position is closer to the ring oxygen, which can influence the pKa of adjacent amines or hydrogen bond acceptors in the final drug molecule.

  • Fragment-Based Design: To probe subtle conformational preferences of the pyran ring (chair vs. boat transitions) that differ between 3- and 4-substitution.

References

  • Development of Suzuki Cross-Coupling for Heterocycles. Journal of Organic Chemistry. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." (2005). Link

  • Synthesis of Pyran Boronates. Heterocycles. "Development of an Efficient Process for 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester." (2015). Link

  • Protodeboronation Mechanisms. Journal of the American Chemical Society. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." (2021). Link

  • Boronic Acids in Medicinal Chemistry. Molecules. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." (2020). Link

  • General Suzuki Coupling Review. Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." (1995). Link

Comparative

Atom Economy of Boronic Acids vs. Boronate Esters in Synthesis

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Executive Summary: The Efficiency Paradox In the optimization of Suzuki-Miyaura cross-coupling, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The Efficiency Paradox

In the optimization of Suzuki-Miyaura cross-coupling, chemists face a fundamental trade-off between theoretical atom economy and process efficiency .

  • Boronic Acids (

    
    ):  Offer superior atom economy (AE) and faster transmetallation rates but suffer from instability (protodeboronation, dehydration) that can degrade effective yield.
    
  • Boronate Esters (

    
    ):  Introduce significant mass waste (lowering AE) and often require in situ hydrolysis for reactivity, yet their superior stability and ease of purification frequently result in higher isolated yields and process robustness.
    

This guide analyzes these variables to help you select the optimal reagent for your specific synthetic phase (Discovery vs. Process).

Theoretical Framework: Atom Economy & Mechanism
2.1 Atom Economy (AE) Analysis

Atom economy is defined as the ratio of the molecular weight of the desired product to the total molecular weights of all reactants.[2][3]

Comparative Model: Coupling of 4-Bromotoluene with Phenylboron species.

  • Target Product: 4-Methylbiphenyl (MW: 168.24 g/mol )

  • Byproducts:

    • Using Acid:

      
      , Salts
      
    • Using Pinacol Ester: Pinacol (

      
      , MW: 118.17), Salts
      
ReagentFormulaMW ( g/mol )Total Mass of Reactants*Atom Economy (%)
Phenylboronic Acid

121.93293.0 (Acid + Bromide)~57.4%
Phenylboronic Pinacol Ester

204.08375.1 (Ester + Bromide)~44.8%

*Calculated with 4-Bromotoluene (171.04 g/mol ).[3] Base/Solvent excluded from simple AE but critical for PMI (Process Mass Intensity).

Insight: The switch to a pinacol ester immediately sacrifices ~12-13% of theoretical atom economy due to the loss of the heavy pinacol leaving group.[3]

2.2 Mechanistic Divergence

The reactivity difference lies in the Transmetallation step.[3]

  • Pathway A (Acid): Rapid.[3] The base converts the acid to the active hydroxyboronate species

    
    , which transmetallates easily.
    
  • Pathway B (Ester): Slow/Complex.[3] Steric bulk prevents direct transmetallation.[3] The ester usually must hydrolyze in situ to the acid (Pathway A) or undergo a slower, direct transmetallation via a specific alkoxy-intermediate.

Transmetallation Pd_Complex LnP-Ar-X (Oxidative Addition Complex) Product Coupled Product Ar-R Pd_Complex->Product Catalytic Cycle BoronicAcid Boronic Acid R-B(OH)2 ActiveSpecies Hydroxyboronate [R-B(OH)3]- BoronicAcid->ActiveSpecies + Base/H2O (Fast) BoronateEster Boronate Ester R-Bpin BoronateEster->BoronicAcid Hydrolysis (Rate Limiting) BoronateEster->ActiveSpecies Direct (Rare/Slow) ActiveSpecies->Product Transmetallation + Reductive Elim.

Figure 1: Mechanistic pathways showing the extra kinetic barrier (hydrolysis) often required for boronate esters.

Comparative Analysis: Performance Metrics
FeatureBoronic AcidsBoronate Esters (Pinacol)
Atom Economy High. Leaving group is water.[3]Low. Leaving group is high-MW diol.[3]
Reactivity High. Fast transmetallation.[3]Moderate/Low. Often requires hydrolysis.[3]
Stability Poor. Prone to protodeboronation, oxidation, and trimerization (boroxines).Excellent. Stable to air, moisture, and chromatography.[4]
Purification Difficult.[3] Streaks on silica; varying stoichiometry (anhydrides).[3]Easy. Behave like standard organics on silica gel.[3]
Scale-Up Challenging. Exothermic neutralization; inconsistent stoichiometry.Preferred. Predictable MW; no heat spikes; easy handling.[3]
Deep Dive: The Stability-Yield Trade-off

While acids have higher theoretical AE, their instability can lower Reaction Mass Efficiency (RME).

  • Protodeboronation: Under basic conditions, electron-rich or heteroaryl boronic acids lose the boron group (

    
    ). This side reaction consumes the starting material without forming product.[3]
    
  • Ester Advantage: The pinacol group protects the boron center, suppressing protodeboronation until the slow hydrolysis releases the active species at the rate of reaction, effectively creating a "slow-release" system that matches the catalytic cycle.

Experimental Case Studies & Protocols
Protocol A: High-Efficiency Coupling (Boronic Acid)

Best for: Stable substrates, simple aryl-aryl coupling, cost-sensitive early discovery.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/EtOH

Workflow:

  • Degas: Sparge solvents with

    
     for 15 mins (Critical: Acids oxidize easily).
    
  • Mix: Combine Halide, Acid, and Catalyst in reaction vessel.

  • Activate: Add Base solution. Note: Exotherm possible on large scale.[3]

  • Heat: Reflux (80-100°C) for 2-6 hours.

  • Workup: Acidify carefully to remove boroxine byproducts if necessary, then extract.[3]

Protocol B: Robust Coupling (Pinacol Ester)

Best for: Unstable heteroaryls, scale-up, purification-critical steps.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • Arylboronate Pinacol Ester (1.1 - 1.3 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: Dioxane/Water (4:1)

Workflow:

  • Charge: Solids (Ester, Halide, Base, Catalyst) can be weighed in air (Esters are stable).

  • Solvent: Add solvent mixture.[3][5] Water is mandatory to facilitate hydrolysis of the ester.[3]

  • Heat: 80-100°C. Reaction times are typically longer (4-12 hours) due to the hydrolysis lag phase.[3]

  • Purification: The unreacted ester is non-polar and stable; it can be easily separated via flash chromatography (unlike the acid).[3]

DecisionMatrix Start Select Reagent Q1 Is the Boron species prone to protodeboronation? (e.g., 2-pyridyl, electron-rich) Start->Q1 Acid Use Boronic Acid (High Atom Economy) Q1->Acid No (Stable) Q2 Is purification critical/difficult? Q1->Q2 Yes (Unstable) Ester Use Boronate Ester (High Stability) MIDA Use MIDA Boronate (Slow Release) Q2->Ester Yes Q2->MIDA Extreme Instability

Figure 2: Decision matrix for reagent selection based on substrate stability and process needs.

Conclusion: The "Green" Compromise

For Atom Economy , Boronic Acids are the clear winner (~10-20% more efficient). However, for Process Mass Intensity (PMI) and Overall Yield , Boronate Esters often win in practice.

  • Recommendation: Use Boronic Acids for simple, stable substrates in early discovery to minimize waste.[3] Switch to Boronate Esters (or MIDA boronates) when scaling up complex molecules where reagent stability and purification efficiency outweigh the raw material cost and theoretical atom economy.[3]

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Dicks, A. P., & Hent, A. (2015).[3] Atom Economy and Reaction Mass Efficiency. Green Chemistry Metrics, SpringerBriefs.[3] Link

  • BenchChem. (2025).[3][5][6] A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides. Link

Sources

Validation

A Comparative Guide to Green Chemistry Metrics for Vinyl Boronic Acid Coupling

For the modern researcher, scientist, and drug development professional, the imperative to design sustainable chemical syntheses is no longer a niche consideration but a core tenet of responsible innovation. The Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the imperative to design sustainable chemical syntheses is no longer a niche consideration but a core tenet of responsible innovation. The Suzuki-Miyaura cross-coupling of vinyl boronic acids, a cornerstone of carbon-carbon bond formation, is a prime candidate for optimization through the lens of green chemistry. This guide provides an in-depth comparison of green chemistry metrics for this pivotal reaction, offering experimental insights and data-driven analysis to inform the development of more environmentally benign and efficient synthetic protocols.

The pursuit of greener chemical processes is not merely an academic exercise; it is a critical step towards reducing the environmental footprint of the pharmaceutical and chemical industries. By quantifying the "greenness" of a reaction, we can make informed decisions about catalyst selection, solvent choice, and overall process design, leading to reduced waste, lower costs, and enhanced safety.[1][2][3] This guide will delve into key green chemistry metrics, applying them to the vinyl boronic acid coupling reaction to illustrate their practical utility.

Key Green Chemistry Metrics: A Primer

Several metrics have been developed to assess the environmental performance of chemical processes.[1] Among the most widely adopted are:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[4]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is the ratio of the mass of waste to the mass of the product.[3][4]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[1][4]

  • Reaction Mass Efficiency (RME): This metric provides the percentage of the mass of the reactants that is incorporated into the final product.[4]

The Suzuki-Miyaura Coupling of Vinyl Boronic Acids: A Green Chemistry Perspective

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of styrenes, dienes, and other valuable vinylated compounds.[5][6][7][8] The general catalytic cycle is depicted below:

Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative Addition->ArPd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(R')L2 ArPd(II)(R')L2 Transmetalation->ArPd(II)(R')L2 R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination ArPd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Traditional protocols for this reaction often rely on volatile organic solvents and homogeneous palladium catalysts, which can contribute to a significant environmental burden.[9] Greener approaches focus on the use of more benign solvents like water, lower catalyst loadings, and the development of recyclable catalytic systems.[5][9]

Comparative Analysis of Vinyl Boronic Acid Coupling Protocols

To illustrate the practical application of green chemistry metrics, we will compare three hypothetical protocols for the coupling of 4-bromotoluene with vinylboronic acid. These protocols are based on established methodologies and highlight the impact of solvent and catalyst choice on the overall "greenness" of the reaction.

Protocol A: Traditional Approach

This protocol represents a conventional method for Suzuki-Miyaura coupling.

  • Reactants: 4-bromotoluene (1.0 mmol), vinylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.03 mmol)

  • Base: Na₂CO₃ (2.0 mmol)

  • Solvent: Toluene (10 mL)

  • Workup: Extraction with ethyl acetate (3 x 15 mL), followed by column chromatography (silica gel, 50 g).

  • Yield: 90%

Protocol B: Aqueous Conditions

This protocol utilizes water as the primary solvent, a key step towards a greener process.[5]

  • Reactants: 4-bromotoluene (1.0 mmol), vinylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.01 mmol) with a water-soluble ligand (e.g., TPPTS, 0.02 mmol)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Water (10 mL)

  • Workup: Product precipitates upon cooling and is collected by filtration. Recrystallization from ethanol/water (5 mL).

  • Yield: 92%

Protocol C: Heterogeneous Catalysis in a Green Solvent

This protocol employs a recyclable heterogeneous catalyst in a bio-based solvent.

  • Reactants: 4-bromotoluene (1.0 mmol), vinylboronic acid (1.2 mmol)

  • Catalyst: Pd on charcoal (1 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

  • Workup: Catalyst is removed by filtration and can be reused. The solvent is removed under reduced pressure and the product is purified by recrystallization from ethanol (5 mL).

  • Yield: 88%

Quantitative Comparison of Green Metrics

The following table summarizes the calculated green chemistry metrics for each protocol.

MetricProtocol A (Traditional)Protocol B (Aqueous)Protocol C (Heterogeneous)
Atom Economy (AE) 48.5%48.5%48.5%
E-Factor ~135~25~30
Process Mass Intensity (PMI) ~136~26~31
Reaction Mass Efficiency (RME) 85.4%87.3%83.5%

Note: Calculations are based on the provided protocols and assume complete reaction for simplicity. Waste from workup and purification is a major contributor to the E-Factor and PMI.

Interpretation of Results

The data clearly demonstrates the significant improvements in the environmental performance of the vinyl boronic acid coupling reaction when greener protocols are employed.

  • Atom Economy: As a theoretical metric, the Atom Economy is identical for all three protocols as they all aim for the same product from the same core reactants. It highlights that a significant portion of the atomic mass of the reactants does not end up in the final product, a common feature of many coupling reactions.

  • E-Factor and PMI: The most dramatic differences are observed in the E-Factor and PMI. Protocol A, with its reliance on organic solvents for both the reaction and extensive purification, generates a massive amount of waste relative to the product. Protocols B and C, by utilizing water or a greener solvent and simplifying the workup procedure, drastically reduce the E-Factor and PMI. The slightly higher values for Protocol C compared to B are attributable to the use of an organic solvent, even a greener one.

  • Reaction Mass Efficiency: While all protocols show reasonably high RME, the aqueous protocol (B) is the most efficient in converting the mass of the reactants into the desired product, likely due to the slightly higher yield.

Experimental Protocols: A Step-by-Step Guide

General Procedure for Green Metric Calculation:

  • Atom Economy (AE): AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

  • E-Factor: E-Factor = (Total Mass of Waste) / (Mass of Product) Waste includes unreacted starting materials, byproducts, and all materials used in workup and purification that are not part of the final product.

  • Process Mass Intensity (PMI): PMI = (Total Mass of all Inputs) / (Mass of Product) Inputs include reactants, reagents, catalysts, solvents, and process water.

  • Reaction Mass Efficiency (RME): RME = (Mass of Product / Total Mass of Reactants) x 100%

Sources

Safety & Regulatory Compliance

Safety

(5,6-Dihydro-2H-pyran-3-yl)boronic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile[1] Compound: (5,6-Dihydro-2H-pyran-3-yl)boronic acid CAS: 1621259-96-8 (Analogous/Generic Classification) Molecular Formula: C5H9BO3 This guide supersedes generic "organic waste" prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: (5,6-Dihydro-2H-pyran-3-yl)boronic acid CAS: 1621259-96-8 (Analogous/Generic Classification) Molecular Formula: C5H9BO3

This guide supersedes generic "organic waste" protocols. While boronic acids are often treated as standard organic waste, the dihydropyran (DHP) moiety in this compound introduces specific stability concerns—specifically acid sensitivity—that dictate strict segregation protocols.

Immediate Action Required:

  • Segregate from Acidic Waste: The enol ether functionality is acid-labile; mixing with acidic waste streams can trigger exothermic hydrolysis and decomposition.

  • No Drain Disposal: Boron compounds are phytotoxic and regulated in many municipal water districts.

Hazard Assessment & Stability Logic

To dispose of this chemical safely, you must understand why standard protocols might fail.

The Dual-Hazard Profile
FeatureHazard ClassOperational Implication
Boronic Acid Group Irritant (H315, H319, H335)Dust control is critical.[1] Requires N95 or fume hood handling.
Dihydropyran Ring Enol Ether (Acid Sensitive)CRITICAL: Hydrolyzes in aqueous acid to form aldehydes/ketones. This reaction is exothermic.
Physical State Solid (Powder)Risk of dust explosion if bulked in large quantities without grounding.
Incompatibility Matrix
  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Fire/Explosion hazard.
    
  • Strong Acids: (e.g., HCl, H2SO4)

    
     Rapid hydrolysis of the DHP ring; heat generation.
    
  • Water/Moisture: Slow degradation (protodeboronation) over time, but generally safe for short-term handling.

Disposal Decision Framework (Visualization)

The following decision tree illustrates the required segregation logic.

Disposal_Matrix cluster_warning CRITICAL WARNING Start Waste: (5,6-Dihydro-2H-pyran-3-yl)boronic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidBin Solid Hazardous Waste (Label: Organic Solid, Irritant) Solid->SolidBin Bulk Pack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, THF) SolventCheck->NonHalo HaloBin Halogenated Organic Waste (Segregate from Acids) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (Segregate from Acids) NonHalo->NonHaloBin Warning DO NOT MIX WITH ACIDIC WASTE STREAMS (Risk of Exothermic Hydrolysis)

Figure 1: Segregation logic flow. Note the strict separation based on solvent type and the universal prohibition of acidic streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Unused)

Objective: Dispose of solid reagent without generating dust or reactive heat.

  • PPE Required: Nitrile gloves, safety glasses, lab coat.[1] If handling >10g, use a powder hood or N95 respirator.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential boron-metal complexation over long periods.

  • Transfer:

    • Do not dump directly into a large 55-gallon drum to avoid dust clouds.

    • Place the original container (if small) directly into the waste jar.

    • If bulking, scoop gently.

  • Labeling:

    • Primary Constituent: (5,6-Dihydro-2H-pyran-3-yl)boronic acid.

    • Hazards: Irritant, Combustible Dust.[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep cool.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Safe disposal of mother liquors containing the boronic acid.

  • Quenching (If Reactive Reagents Present):

    • If the reaction used hydrides (e.g., LiAlH4) or active metals, quench carefully first.

    • Note: Do not use strong acids to quench if high concentrations of the DHP-boronic acid remain, as this will degrade the product vigorously. Use saturated Ammonium Chloride (NH4Cl) or water.

  • Solvent Identification:

    • Halogenated (DCM/CHCl3): Pour into "Halogenated Waste" carboy.

    • Non-Halogenated (THF/Ether/Methanol): Pour into "Non-Halogenated Waste" carboy.

  • pH Check: Ensure the waste stream is Neutral to slightly Alkaline (pH 7-9) .

    • Why? Acidic waste streams (pH < 4) promote the hydrolysis of the dihydropyran ring.

  • Labeling: List the solvent as the primary constituent and the boronic acid as a trace contaminant (<5%).

Emergency Response: Spillage

If the solid material is spilled on the bench or floor:

  • Isolate: Evacuate the immediate 2-meter radius.

  • PPE: Don double nitrile gloves and respiratory protection (particulates are irritating).

  • Dry Cleanup (Preferred):

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Sweep gently using a dustpan and brush; do not use a vacuum cleaner (risk of dust ignition).

  • Wet Wipe:

    • Once the bulk solid is removed, wipe the surface with a paper towel dampened with water (boronic acids are moderately water-soluble).

    • Follow with an ethanol wipe to remove organic residue.

  • Disposal: Place all absorbent materials and wipes into a sealed bag and treat as Solid Hazardous Waste .

Regulatory & Environmental Context

Why Incineration?

The ultimate disposal method for this compound, performed by your waste management vendor (e.g., Veolia, Clean Harbors), is incineration .

  • Boron Fate: Incineration converts the organoboron to Boron Oxide (B2O3), which is captured in the scrubber ash.

  • Carbon Fate: The dihydropyran ring is fully oxidized to CO2 and H2O.

  • Compliance: This method satisfies RCRA requirements for "Thermal Treatment" of organic contaminants.

Environmental Impact
  • Aquatic Toxicity: Boron compounds can be toxic to aquatic life (Daphnia magna) and inhibit plant growth at high concentrations. Zero-discharge to sewer is mandatory. [3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for (5,6-Dihydro-2H-pyran-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1002206-85-0 Formula: C₅H₉BO₃ Molecular Weight: 127.93 g/mol

Executive Summary & Operational Context

(5,6-Dihydro-2H-pyran-3-yl)boronic acid is a specialized organoboron reagent, primarily utilized as a vinylboronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. Unlike robust arylboronic acids, this compound features a dihydropyran (DHP) moiety , rendering it chemically distinct and more sensitive.

Senior Scientist Insight: The critical instability risk here is not just the boronic acid group (prone to dehydration to boroxines), but the enol ether functionality within the dihydropyran ring. This moiety is susceptible to acid-catalyzed hydration or polymerization. Therefore, strict exclusion of moisture and acidic vapors during storage and handling is not merely a recommendation—it is a requirement for reaction success.

Hazard Identification & Risk Assessment

While not classified as acutely toxic (e.g., Category 1), this compound presents significant irritant hazards and physical instability risks.

Hazard ClassGHS CategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.
STOT - Single Exposure Category 3H335May cause respiratory irritation.[1][2]
Physical Hazard N/AN/AHygroscopic; Acid-sensitive (Enol ether).

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier against fine particulates and potential aerosols.

PPE ComponentSpecificationRationale (Causality)
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Latex is permeable to some organic solvents used in coupling (e.g., DMF, Dioxane). Nitrile offers superior chemical resistance.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the eyes from irritant dust.
Respiratory N95 / P2 Respirator (or Fume Hood)Boronic acids are respiratory irritants. If weighing outside a hood, respiratory protection is mandatory to prevent mucosal inflammation.
Body Defense Lab Coat (Cotton/Poly blend), closed cuffsPrevents accumulation of static-charged powder on street clothes and skin contact.

Operational Handling Protocol (Step-by-Step)

Phase A: Receipt & Quality Control (Self-Validating System)

Upon receipt, do not assume purity. Validate immediately.

  • Visual Inspection: The compound should be an off-white to white powder .

    • Validation: Yellowing or "clumping" indicates moisture absorption or oxidation.

  • Solubility Check: Dissolve a small amount (~5 mg) in DMSO-d6 or Methanol-d4.

    • Validation: Solution should be clear. Turbidity suggests boroxine polymer formation or hydrolysis of the DHP ring.

Phase B: Storage Strategy

Goal: Arrest acid-catalyzed decomposition and dehydration.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Use amber glass vials with Teflon-lined caps.

    • Why? Amber glass prevents photo-degradation; Teflon prevents leaching of plasticizers which can inhibit catalytic cycles.

Phase C: Weighing & Transfer
  • Environment: Perform all weighing inside a certified chemical fume hood .

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Transfer: Use a glass or antistatic plastic spatula. Avoid metal spatulas if possible to prevent trace metal contamination (critical for Pd-catalyzed reactions).

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., 1,4-Dioxane, THF). Do not leave the solid exposed on the benchtop.

Emergency Response & Signaling Workflow

Biological & Safety Workflow

The following diagram illustrates the decision logic for handling, exposure response, and disposal.

SafetyLifecycle Start Start: Handling Request RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess Handling Handling: Weighing in Fume Hood RiskAssess->Handling Exposure Exposure Event? Handling->Exposure SkinEye Skin/Eye Contact: Flush 15min (Water) Exposure->SkinEye Yes (Contact) Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Yes (Dust) DisposalCheck Disposal: Isolate Waste Stream Exposure->DisposalCheck No (Routine) Medical Seek Medical Attention (Show SDS) SkinEye->Medical Inhalation->Medical Incineration Method: Chemical Incineration DisposalCheck->Incineration

Figure 1: Operational safety lifecycle covering handling, emergency response, and disposal decision logic.

Disposal & Waste Management

Directive: Do not dispose of via municipal waste or sink drains. Boron compounds can be phytotoxic and persist in aquatic environments.

  • Categorization: Classify as "Solid Organic Waste - Hazardous" .

  • Solvent Dissolution (Preferred):

    • Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol).

    • Transfer to the "Halogen-free Organic Solvents" waste container.

  • Solid Disposal:

    • If dissolution is not feasible, place the solid in a dedicated hazardous waste jar labeled with the CAS number (1002206-85-0).

  • Destruction Method: The ultimate disposal method is high-temperature incineration equipped with scrubbers to capture boron oxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66728296, (5,6-Dihydro-2H-pyran-3-yl)boronic acid. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Provides context on boronic acid stability and handling).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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